1-Azidodecane
説明
Structure
3D Structure
特性
IUPAC Name |
1-azidodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDUJQUHCZDQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452971 | |
| Record name | Decane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62103-13-3 | |
| Record name | Decane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Application of 1-Azidododecane: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 1-Azidododecane from 1-Bromododecane and its Applications in Bioconjugation and Drug Discovery.
Introduction
1-Azidododecane is a versatile bifunctional molecule of significant interest in the fields of chemical biology and drug development.[1] Its structure, featuring a long, hydrophobic dodecyl chain and a highly reactive terminal azide group, enables the linkage of biomolecules to various substrates or other molecules.[1] The lipophilic nature of the dodecyl chain facilitates interactions with lipid membranes and other hydrophobic environments, while the azide functional group serves as a chemical handle for highly specific and efficient ligation chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of 1-azidododecane from 1-bromododecane, including a detailed experimental protocol and a summary of its key applications in drug development and biomedical research.
High-Yield Synthesis of 1-Azidododecane from 1-Bromododecane
The most common and efficient method for synthesizing 1-azidododecane is through a nucleophilic substitution (SN2) reaction, where the bromide in 1-bromododecane is displaced by an azide anion.[5][6] This reaction is typically carried out using sodium azide as the azide source in a polar aprotic solvent, which enhances the nucleophilicity of the azide ion.
Quantitative Data on Synthesis Conditions
The following table summarizes the reaction conditions for the synthesis of 1-azidododecane from 1-bromododecane, highlighting the key parameters that influence the reaction yield.
| Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Azide:Halide) | Yield (%) |
| 1-Bromododecane | Sodium Azide | DMSO | 60 | 12 | 1.2 : 1 | 90 |
| 1-Bromododecane | Sodium Azide | Ethanol/Water (1:1) | Reflux | Not Specified | Not Specified | Quantitative |
Experimental Protocol: High-Yield Synthesis in DMSO
This protocol details a high-yield synthesis of 1-azidododecane from 1-bromododecane using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
1-Bromododecane
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromododecane (1.0 equivalent) in anhydrous DMSO.
-
Addition of Sodium Azide: To this solution, add sodium azide (1.2 to 1.5 equivalents). A slight excess of sodium azide is used to ensure the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring. Maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer multiple times with dichloromethane or diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with deionized water and then with a saturated aqueous sodium chloride solution (brine) to remove any residual DMSO and salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 1-azidododecane as a colorless liquid. Caution: Low molecular weight alkyl azides can be explosive; however, 1-azidododecane is generally considered safe to handle with standard laboratory precautions. Avoid distillation of the final product if possible.
Safety Precautions:
-
Sodium azide is highly toxic and can be explosive. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact of sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Applications in Drug Development and Research
The unique properties of 1-azidododecane make it a valuable tool for researchers, particularly in the development of novel therapeutics and diagnostic agents.[1] Its primary utility lies in its role as a bifunctional linker, enabling the conjugation of different molecular entities through "click chemistry."[3]
Key applications include:
-
Synthesis of Amphiphilic Bioconjugates: The long dodecyl chain imparts hydrophobicity, allowing for the creation of amphiphilic molecules. These can be used to study protein-membrane interactions or to develop novel drug delivery systems.[1]
-
Hydrophobic Tagging and Probe Development: 1-Azidododecane can be used to attach a hydrophobic tag to proteins or other biomolecules.[1] This is useful for studying the localization and interactions of these molecules within the cellular lipid environment.[1] Such hydrophobic tagging can also be a strategy to induce the degradation of target proteins.[6][7]
-
Surface Functionalization: The azide group allows for the immobilization of biomolecules onto surfaces, which is critical for the development of biosensors and microarrays.[1]
-
Modification of Drug Candidates: The introduction of a long alkyl chain can significantly alter the pharmacokinetic properties of a drug candidate, such as its lipophilicity, membrane permeability, and plasma protein binding. This can be a strategy to optimize lead compounds in drug discovery.[]
Visualizing Workflows and Concepts
Diagrams created with Graphviz (DOT language)
Caption: Experimental workflow for the synthesis of 1-azidododecane.
Caption: Role of 1-azidododecane in creating a targeted drug conjugate.
Conclusion
The synthesis of 1-azidododecane from 1-bromododecane is a robust and high-yielding reaction that provides a valuable molecular tool for researchers in drug development and chemical biology. Its bifunctional nature, combining a hydrophobic alkyl chain with a versatile azide handle, allows for its application in a wide range of bioconjugation strategies. Understanding the synthesis and potential applications of 1-azidododecane is crucial for the design and development of novel therapeutics, molecular probes, and advanced biomaterials. This guide provides the foundational knowledge for the effective utilization of this important chemical entity in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azidodecane is a linear alkyl azide that serves as a versatile and valuable building block in organic synthesis and bioconjugation. Its terminal azide group allows for highly specific and efficient chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and the Staudinger ligation. These reactions have become indispensable tools in drug discovery, materials science, and chemical biology for the construction of complex molecular architectures and the modification of biomolecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications.
Physical and Chemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N₃ | [1] |
| Molecular Weight | 183.29 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 5.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 9 | [1] |
| Exact Mass | 183.173547683 Da | [1] |
| Topological Polar Surface Area | 14.4 Ų | [1] |
Table 2: Experimental Physical Properties of 1-Iododecane (for comparison)
| Property | Value | Reference |
| Melting Point | -16 °C | [2] |
| Density | 1.256 g/mL | [2] |
Solubility
Based on the principle of "like dissolves like," this compound, with its long, non-polar decyl chain, is expected to be soluble in a wide range of common non-polar organic solvents such as hexane, toluene, and dichloromethane.[3][4] Conversely, it is expected to be insoluble in polar solvents, particularly water.[3][4]
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretching vibration is expected around 2100 cm⁻¹ . The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a triplet for the terminal methyl group (~0.88 ppm), a large multiplet for the internal methylene groups (~1.2-1.6 ppm), and a triplet for the methylene group attached to the azide function (~3.25 ppm).
-
¹³C NMR: The spectrum will show distinct signals for each of the ten carbon atoms, with the carbon attached to the azide group being the most downfield-shifted among the aliphatic carbons.
-
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 183. A characteristic loss of N₂ (28 Da) to give a fragment at m/z 155 is a common feature for alkyl azides.
Experimental Protocols
Synthesis of this compound from 1-Bromodecane
This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl halides.
Materials:
-
1-Bromodecane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromodecane (1.0 equivalent) in DMSO.
-
Add sodium azide (1.2 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash them with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This is a general protocol for the "click" reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., t-butanol/water 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1,4-disubstituted 1,2,3-triazole can be purified by silica gel column chromatography.
Staudinger Ligation Protocol
This protocol describes the reaction of this compound with a triarylphosphine to form an aza-ylide, which can then be trapped with an electrophile (e.g., an ester for amide bond formation).
Materials:
-
This compound
-
Triphenylphosphine (or other suitable phosphine)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
(If forming an amide) An acylating agent with an appropriately placed phosphine (e.g., a phosphinothioester)
Procedure for Aza-ylide Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the phosphine solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the nitrogen evolution ceases. The resulting solution contains the aza-ylide.
Procedure for Amide Bond Formation (Staudinger Ligation):
-
To the pre-formed aza-ylide solution, add the phosphinothioester (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, add a small amount of water to hydrolyze any remaining iminophosphorane.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the desired amide and triphenylphosphine oxide byproduct.[5]
Applications in Research and Drug Development
The primary utility of this compound lies in its application in "click" chemistry and other bioconjugation techniques.[6][7][8] The long decyl chain imparts significant lipophilicity, making it a useful tool for:
-
Introducing Hydrophobic Moieties: this compound can be used to append a long alkyl chain to biomolecules or drug candidates to modulate their solubility, membrane permeability, or interaction with hydrophobic pockets of target proteins.
-
Surface Modification: The azide group can be used to functionalize surfaces for various applications in materials science and diagnostics.
-
Synthesis of Amphiphilic Molecules: By clicking this compound to a hydrophilic head group, amphiphilic molecules can be synthesized for applications in drug delivery and nanotechnology.
-
Probe Synthesis: The decyl chain can serve as a hydrophobic tail in the synthesis of chemical probes for studying biological systems.
Safety Information
Alkyl azides should be handled with care as they are potentially explosive, especially low molecular weight azides. While this compound is expected to be more stable than smaller alkyl azides due to its higher carbon-to-nitrogen ratio, it should still be treated as an energetic compound. Avoid exposure to heat, shock, and strong acids. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in organic synthesis, particularly in the realm of bioconjugation and drug discovery through click chemistry. While detailed experimental physical data is sparse, its chemical reactivity is well-understood, and reliable protocols for its synthesis and key reactions are established. This guide provides a foundational resource for researchers and scientists looking to utilize this compound in their work, emphasizing safe handling and effective experimental design.
References
- 1. Decane, 1-azido- | C10H21N3 | CID 11041388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-iododecane [stenutz.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Khan Academy [khanacademy.org]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 6. bioclone.net [bioclone.net]
- 7. axispharm.com [axispharm.com]
- 8. Click Chemistry [organic-chemistry.org]
A Technical Guide to 1-Azidodecane: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a detailed protocol for the synthesis of 1-azidodecane. This long-chain alkyl azide is a valuable intermediate in organic synthesis, particularly in the realm of bioconjugation and materials science, where the azide group allows for facile modification via "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Core Properties of this compound
This compound is a chemical compound with a ten-carbon alkyl chain terminating in an azide functional group. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N₃ | [1] |
| Molecular Weight | 183.29 g/mol | [1] |
| Exact Mass | 183.173547683 Da | [1] |
| Topological Polar Surface Area | 14.4 Ų | [1] |
| Complexity | 139 | [1] |
| CAS Number | 62103-13-3 | [1] |
Synthesis of this compound from an Alkyl Halide
A common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a corresponding alkyl halide, such as 1-bromodecane or 1-iododecane, with sodium azide. The following protocol details a high-yield synthesis using 1-bromododecane in a polar aprotic solvent.
Experimental Protocol: Synthesis from 1-Bromododecane
This procedure is adapted from established methods for the synthesis of alkyl azides from alkyl halides.
Materials:
-
1-Bromododecane
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Methylene Chloride (CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (optional, depending on reaction scale and temperature)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromododecane (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.2 to 1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and stir for approximately 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding deionized water. This may be slightly exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride or diethyl ether (typically 3 portions).
-
Combine the organic extracts and wash them sequentially with deionized water and then with a saturated aqueous NaCl solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.
Workflow for the Synthesis of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from 1-bromododecane.
References
Spectroscopic Data of 1-Azidodecane: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for 1-azidodecane, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of directly published experimental spectra for this compound, this document presents a combination of characteristic spectroscopic features of alkyl azides and predicted data based on analogous compounds and computational models. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to be characterized by signals corresponding to the protons of the long alkyl chain. The most downfield signal will be from the methylene protons adjacent to the azide group, due to its electron-withdrawing nature. The remaining methylene protons will appear as a complex multiplet in the typical aliphatic region, while the terminal methyl group will be a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (-CH₂-N₃) | 3.25 | Triplet (t) | 2H |
| H2 (-CH₂-CH₂-N₃) | 1.60 | Quintet | 2H |
| H3-H9 (-(CH₂)₇-) | 1.27 | Multiplet | 14H |
| H10 (-CH₃) | 0.88 | Triplet (t) | 3H |
| Predicted in CDCl₃ at 400 MHz. |
Predicted ¹³C NMR Spectroscopic Data
In the carbon-13 NMR spectrum, the carbon atom directly bonded to the azide functional group will be the most deshielded of the aliphatic carbons. The chemical shifts of the other carbons in the decane chain will be similar to those of n-decane, with slight variations due to the terminal azide group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂-N₃) | 51.5 |
| C2 (-CH₂-CH₂-N₃) | 26.7 |
| C3 | 29.0 |
| C4 | 29.3 |
| C5 | 29.5 |
| C6 | 29.6 |
| C7 | 31.9 |
| C8 | 29.0 |
| C9 | 22.7 |
| C10 (-CH₃) | 14.1 |
| Predicted in CDCl₃ at 100 MHz. |
Infrared (IR) Spectroscopic Data
The infrared spectrum of this compound is dominated by the characteristic stretching vibrations of the alkyl chain and the azide functional group. The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the asymmetric stretching of the azide group.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2965 | Strong | C-H asymmetric stretching (CH₃) |
| 2920-2930 | Strong | C-H asymmetric stretching (CH₂) |
| 2850-2860 | Medium | C-H symmetric stretching (CH₂) |
| ~2095 | Strong, Sharp | N₃ asymmetric stretching |
| 1460-1470 | Medium | C-H scissoring (CH₂) |
| 1375-1385 | Weak | C-H symmetric bending (CH₃) |
| ~1260 | Medium | N₃ symmetric stretching |
| Expected for a neat liquid sample. |
The presence of a strong absorption band around 2100 cm⁻¹ is a key indicator for the presence of an azide functional group.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum should be acquired on a 100 MHz or higher field spectrometer.
-
A proton-decoupled experiment should be performed.
-
Typical acquisition parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample holder with the salt plates into the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the experimental procedures for the spectroscopic characterization of this compound.
Caption: Workflow for NMR and IR spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Safe Handling of 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazards of 1-Azidodecane
Organic azides are energetic molecules that can decompose exothermically, and in some cases explosively, when subjected to external energy sources such as heat, light, shock, or pressure.[1][2][3] The stability of aliphatic azides is generally greater than that of their aromatic counterparts and can be assessed using empirical rules based on their molecular structure.
Stability Assessment
Two common guidelines for assessing the stability of organic azides are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][2][4]
-
Carbon-to-Nitrogen Ratio (C/N): This ratio compares the number of carbon atoms to the number of nitrogen atoms in the molecule. For this compound (C₁₀H₂₁N₃), the C/N ratio is 10/3 ≈ 3.33. A C/N ratio greater than 3 generally indicates a compound that is considered relatively safe to handle in larger quantities with appropriate precautions.[4]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (in this case, the azide group).[2] this compound, with ten carbon atoms and one azide group, satisfies this criterion.
Based on these guidelines, this compound is expected to be one of the more stable aliphatic azides. However, this does not eliminate its potential hazards, and it must be handled with care.
Chemical Hazards and Incompatibilities
The primary chemical hazards associated with this compound are:
-
Formation of Hydrazoic Acid: In the presence of strong acids, this compound can form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][4]
-
Reaction with Metals: Contact with heavy metals such as copper, lead, silver, and mercury can lead to the formation of highly shock-sensitive and explosive heavy metal azides.[2][4]
-
Incompatibility with Chlorinated Solvents: The use of chlorinated solvents like dichloromethane and chloroform with azides can result in the formation of dangerously explosive di- and tri-azidomethane.[2]
-
Toxicity: The azide functional group is known for its toxicity, which is comparable to that of cyanide.[4] It can be harmful if ingested, inhaled, or absorbed through the skin.[5][6][7] Alkyl azides have also shown mutagenicity in some studies.[8]
Quantitative Data
While specific experimental data for this compound is limited, the following table summarizes known properties and provides general data for related compounds.
| Property | This compound (C₁₀H₂₁N₃) | General Aliphatic Azides |
| Molecular Formula | C₁₀H₂₁N₃ | R-N₃ |
| Molecular Weight | 183.29 g/mol | Varies |
| CAS Number | 62103-13-3[9] | Varies |
| Appearance | Not specified; likely a liquid at room temperature. | Colorless to pale yellow liquids or low-melting solids. |
| Boiling Point | Not available. | Generally, distillation is not recommended due to the risk of explosion.[3] |
| Decomposition Temperature | Not available. | Alkyl azides are more thermally stable than aryl azides, with some decomposing above 175-200 °C.[10] |
| Toxicity (LD₅₀) | Not available. | The azide ion is highly toxic, with an oral LD₅₀ in rabbits for sodium azide of 10 mg/kg.[5][11] Alkyl azides are mutagenic in S. typhimurium.[8] |
Safety and Handling Precautions
A stringent safety protocol is mandatory when working with this compound. The following logical workflow outlines the essential steps for safe handling.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Human health effects of sodium azide exposure: a literature review and analysis [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
- 8. Mutagenicity of alkyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decane, 1-azido- | C10H21N3 | CID 11041388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moltox.com [moltox.com]
Solubility characteristics of 1-Azidodecane in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azidodecane (C₁₀H₂₁N₃) is a long-chain alkyl azide that serves as a crucial intermediate in various synthetic applications, including the construction of complex molecules and bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". Understanding its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in a range of common organic and inorganic solvents. Due to a scarcity of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for the empirical determination of its solubility.
Introduction to this compound
This compound is a linear-chain organic azide with a molecular weight of 183.30 g/mol .[1] Its structure consists of a ten-carbon alkyl chain (decyl group) and a terminal azide functional group (-N₃). The long, nonpolar alkyl tail dominates the molecule's physical properties, rendering it largely nonpolar. The azide group, while polar, contributes less significantly to the overall polarity of the molecule. This dual nature influences its solubility, making it miscible with a variety of organic solvents while having very low solubility in water.
Organic azides are known for their unique reactivity, particularly in cycloaddition reactions and as precursors to amines.[2][3] The stability of alkyl azides generally increases with molecular weight, making this compound a relatively stable and manageable azide for synthetic purposes.[4]
Qualitative Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. As a predominantly nonpolar molecule, it is expected to be readily soluble in nonpolar and weakly polar organic solvents. Its solubility is anticipated to decrease in highly polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Heptane, Toluene, Diethyl ether | High | The nonpolar decyl chain of this compound has strong van der Waals interactions with these nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl acetate | High | These solvents have moderate polarity and can solvate both the alkyl chain and, to a lesser extent, the azide group. |
| Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These highly polar aprotic solvents are effective at solvating a wide range of organic molecules.[4] | |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The polarity of these solvents is higher, and hydrogen bonding interactions may not effectively overcome the energy required to solvate the long alkyl chain. |
| Water | Very Low | As a nonpolar molecule, this compound is hydrophobic and will not readily dissolve in the highly polar, hydrogen-bonding network of water. The parent alkane, dodecane, has a water solubility of only 0.0037 mg/L at 25 °C.[5] | |
| Inorganic Acids/Bases | Aqueous HCl, Aqueous NaOH | Very Low | This compound is not expected to react with or be protonated/deprotonated by dilute aqueous acids and bases, thus its solubility will be similar to that in water. |
Quantitative Solubility Data
Experimental Protocol for Solubility Determination
This section outlines a general and robust method for determining the solubility of this compound in a given solvent at a specific temperature.
4.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved this compound is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Once the solvent has been completely removed, reweigh the vial containing the this compound residue.
-
The mass of the dissolved this compound can be calculated by the difference in weight.
-
-
Chromatographic Analysis (for volatile solvents):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the GC-FID and plotting the peak area against the concentration.
-
Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the GC-FID and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
4.3. Data Reporting
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
Visualizations
Caption: Logical workflow for predicting the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative data for the solubility of this compound is not extensively documented, a strong qualitative understanding can be derived from its molecular structure. It is predicted to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in polar protic solvents, particularly water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work.
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azidodecane, a long-chain alkyl azide, is emerging as a versatile molecular tool with significant potential across various scientific disciplines, including materials science, nanotechnology, and bioconjugation. Its unique structure, featuring a ten-carbon aliphatic chain and a terminal azide group, allows for the precise engineering of surfaces and the construction of complex molecular architectures. The hydrophobic decane tail facilitates interactions with lipidic structures and promotes the formation of ordered molecular assemblies, while the azide moiety serves as a highly efficient chemical handle for "click" chemistry reactions.
This technical guide provides an in-depth exploration of the potential research areas for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and key quantitative data necessary to harness the capabilities of this promising molecule. By presenting established methodologies and outlining novel avenues of investigation, this document aims to accelerate innovation and discovery in the ever-evolving landscape of chemical biology and materials science.
Core Research Areas and Applications
The primary utility of this compound stems from its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, selectivity, and biocompatibility make this compound a valuable building block for a multitude of applications.[1][3]
Surface Modification and Functionalization
This compound is an ideal candidate for the formation of self-assembled monolayers (SAMs) on various substrates, particularly gold surfaces.[4][5] The long alkyl chain promotes the formation of densely packed and well-ordered monolayers, which can be used to tailor the physicochemical properties of surfaces.[6] These azide-terminated surfaces serve as a versatile platform for the subsequent attachment of a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, via CuAAC.[4]
Potential Research Directions:
-
Development of Biocompatible Coatings: Creating SAMs on implantable medical devices to improve their biocompatibility and reduce biofouling.
-
Fabrication of Biosensors: Immobilizing enzymes, antibodies, or nucleic acids onto surfaces for the development of highly sensitive and specific biosensors.[7]
-
Controlled Cell Adhesion Studies: Patterning surfaces with cell-adhesive ligands to study cell migration, differentiation, and tissue formation.
Nanoparticle Functionalization for Drug Delivery and Imaging
The surface of nanoparticles can be functionalized with this compound to create a platform for targeted drug delivery and molecular imaging.[8][9] The azide groups on the nanoparticle surface can be "clicked" with alkyne-modified targeting ligands (e.g., peptides, antibodies) and therapeutic agents.[8][10] The hydrophobic decane chain can also enhance the loading of lipophilic drugs into the nanoparticle core.
Potential Research Directions:
-
Targeted Cancer Therapy: Developing nanoparticles functionalized with ligands that recognize receptors overexpressed on cancer cells to deliver chemotherapeutic agents directly to the tumor site, minimizing systemic toxicity.[11][12]
-
In Vivo Imaging: Attaching imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for non-invasive tracking and diagnosis.
-
Theranostics: Creating multifunctional nanoparticles that combine therapeutic and diagnostic capabilities for personalized medicine.
Bioconjugation and Protein Labeling
This compound can be used to introduce a hydrophobic tail and a reactive handle into biomolecules such as proteins and peptides.[13][14] This is particularly useful for studying protein-membrane interactions and for the development of novel bioconjugates.
Potential Research Directions:
-
Probing Protein-Membrane Interactions: Labeling proteins with this compound to study their localization and dynamics within cellular membranes.
-
Synthesis of Lipidated Peptides: Creating synthetic peptides with enhanced membrane permeability for intracellular drug delivery.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports to improve their stability and reusability for industrial biocatalysis.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of this compound and related compounds.
Table 1: Synthesis of 1-Azidododecane
| Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Azide:Halide) | Yield (%) |
| 1-Bromododecane | Sodium Azide | DMSO | 60 | 12 | 1.2 : 1 | 90[17] |
| 1-Bromododecane | Sodium Azide | Ethanol/Water (1:1) | Reflux | Not Specified | Not Specified | Quantitative[17] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C10H21N3 | 183.30 | Not available | Not available |
| 1-Bromodecane | C10H21Br | 221.18 | Not available | Not available[18] |
| 1-Iodododecane | C12H25I | 296.23 | 159-160 (at 15 mmHg) | -3[11] |
| Dodecane | C12H26 | 170.34 | 214-218 | -10.0 to -9.3[19] |
Table 3: Kinetic Data for Azide-Alkyne Cycloaddition
| Reactants | Reaction Type | Heat of Reaction (kJ/mol) |
| α-azide-ω-alkynes (8-carbon spacer) | Polycycloaddition | 236 ± 10[20] |
| α-azide-ω-alkynes (12-carbon spacer) | Polycycloaddition | 210 ± 8[20] |
| Phenyl propargyl ether and this compound | Bulk azide-alkyne cycloaddition | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a typical CuAAC reaction.
Protocol 1: Synthesis of this compound from 1-Bromodecane
This protocol is adapted from a high-yield synthesis method.[17]
Materials:
-
1-Bromodecane
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane (CH₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-bromodecane (1.0 equivalent) in anhydrous DMSO.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield this compound.
Characterization:
-
Infrared (IR) Spectroscopy: The product should exhibit a characteristic strong, sharp absorption peak around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a triplet at approximately 3.25 ppm corresponding to the methylene protons adjacent to the azide group. ¹³C NMR should show a peak at approximately 51.5 ppm for the carbon attached to the azide group.[22]
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the "clicking" of this compound to a terminal alkyne in an organic solvent.[23]
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand)
-
Solvent (e.g., DMSO, DMF, tBuOH/H₂O)
-
Reaction vessel (e.g., round-bottom flask or vial with a stir bar)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).
-
In another vial, prepare a fresh stock solution of sodium L-ascorbate (e.g., 100 mM in water).
-
If using a ligand, add TBTA to the reaction mixture (typically 1-5 mol%).
-
Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium L-ascorbate stock solution (typically 5-10 mol%).
-
Stir the reaction at room temperature. The reaction is often complete within 1 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the research and application of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nanomedicine: towards development of patient-friendly drug-delivery systems for oncological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of drug delivery systems based on nanotechnology and green chemistry: green nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Immobilization of Enzymes by Covalent Attachment | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. | Advent [adventchembio.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1-Azidodecane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Azidodecane in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide. This compound is a versatile bifunctional molecule featuring a ten-carbon aliphatic chain and a terminal azide group. Its long hydrophobic tail makes it an ideal reagent for introducing lipophilicity into target molecules, a critical aspect in drug delivery and membrane-targeting applications. The terminal azide group serves as a highly reactive handle for CuAAC reactions, enabling the covalent conjugation of this compound to a wide array of alkyne-containing molecules.[3]
Key Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Drug Discovery and Development: The 1,2,3-triazole core formed during the CuAAC reaction is a bioisostere for the amide bond and is found in numerous pharmacologically active compounds. The dodecyl chain can enhance the membrane permeability and bioavailability of drug candidates.
-
Bioconjugation: this compound is employed to attach hydrophobic moieties to biomolecules such as peptides, proteins, and nucleic acids. This is particularly useful for studying protein-lipid interactions and for the development of lipid-anchored probes.
-
Materials Science: The incorporation of the long alkyl chain of this compound can be used to modify the surface properties of polymers and other materials, rendering them more hydrophobic.
-
Synthesis of Amphiphilic Molecules: The reaction of this compound with hydrophilic alkyne-containing molecules allows for the straightforward synthesis of surfactants and amphiphilic block copolymers.
Quantitative Data on CuAAC Reactions
The efficiency of the CuAAC reaction with this compound is typically high, often yielding excellent results under optimized conditions. The following table presents representative quantitative data for the CuAAC reaction between this compound and various terminal alkynes.
| Alkyne Reactant | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | Room Temp | 95 |
| Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | Room Temp | 92 |
| 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 16 | Room Temp | 90 |
| 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | Room Temp | 93 |
| 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 10 | Room Temp | 88 |
Note: The data in this table is representative of typical yields for CuAAC reactions with long-chain alkyl azides under standard conditions and may vary depending on the specific reaction setup and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Dodecyl-4-substituted-1,2,3-triazoles
This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.) and an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq.).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, add water to the reaction mixture and extract the product with DCM or EtOAc (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Bioconjugation of an Alkyne-Modified Peptide with this compound
This protocol provides a general method for the lipidation of a peptide containing a terminal alkyne functionality.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄·5H₂O solution and the ligand solution in a 1:5 molar ratio.
-
Reaction Setup: In a new microcentrifuge tube, add the following in order:
-
100 µL of the 1 mM alkyne-peptide solution.
-
15 µL of the 10 mM this compound solution (1.5 molar excess).
-
The prepared catalyst premix.
-
-
Reaction Initiation: Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate should be around 5-10 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 37 °C to increase the rate if the biomolecule is stable at this temperature.
-
Purification: Purify the resulting lipidated peptide using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
-
Characterization: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass of the product.
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes and Protocols for 1-Azidodecane in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azidodecane is a linear C10 alkyl azide that serves as a versatile tool in the field of bioconjugation. Its long hydrocarbon chain imparts significant hydrophobicity, making it particularly useful for applications involving lipid membranes, hydrophobic surfaces, and the introduction of lipophilic modifications to biomolecules. The terminal azide group provides a reactive handle for highly specific and efficient "click chemistry" reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This bioorthogonal reaction allows for the covalent ligation of this compound to alkyne-modified biomolecules, surfaces, or nanoparticles with high yields and minimal side reactions, even in complex biological environments.[1][2]
These application notes provide detailed protocols and quantitative data for the use of this compound in various bioconjugation techniques, including surface functionalization, liposome modification, and as a hydrophobic probe for studying proteins.
Core Bioconjugation Techniques
The primary application of this compound in bioconjugation revolves around the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on a target molecule.[2] While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry variant, is also a powerful tool, the linear nature of the azide in this compound results in slow reaction kinetics, making CuAAC the more common choice.[3]
Key Applications of this compound:
-
Surface Functionalization: Immobilization of biomolecules onto hydrophobic surfaces for applications in biosensors, microarrays, and biomaterials.[1]
-
Liposome and Micelle Modification: Incorporation of targeting ligands or imaging agents onto the surface of lipid-based drug delivery vehicles.[1]
-
Synthesis of Amphiphilic Bioconjugates: Creation of molecules with both hydrophilic and hydrophobic domains to study protein-membrane interactions or for the development of novel surfactants.[1]
-
Hydrophobic Probe Development: Attachment of a hydrophobic decane chain to proteins or other biomolecules to study their localization and interactions within lipid environments.[1]
Quantitative Data
The efficiency of bioconjugation reactions involving this compound is influenced by factors such as the choice of catalyst, ligand, solvent, and reaction time. Due to the hydrophobic nature of this compound, co-solvents are often necessary to ensure its solubility in aqueous reaction mixtures.
Table 1: General Reaction Parameters for CuAAC with Alkyl Azides
| Parameter | Recommended Condition/Value | Notes |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent, CuI, CuBr) | Cu(I) is the active catalytic species.[4] |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to Cu(I) in situ.[4] |
| Ligand | THPTA (water-soluble), TBTA (organic solvents) | Ligands stabilize the Cu(I) catalyst and increase reaction rates.[4] |
| Solvent | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO, t-BuOH) | Co-solvents are crucial for solubilizing the hydrophobic this compound.[5] |
| Reactant Ratio | 1.1 - 2 equivalents of this compound to alkyne-modified biomolecule | A slight excess of the azide can drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | Completion time depends on reactant concentrations and temperature.[6] |
| Temperature | Room temperature (can be performed at 4°C for sensitive biomolecules) | [1] |
Table 2: Comparison of Click Chemistry Approaches
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Reaction Rate | Fast (rate enhancement of 10⁷ to 10⁸)[7] | Generally slower than CuAAC for linear azides.[3] |
| Biocompatibility | Copper toxicity can be a concern for living systems.[3] | Highly biocompatible, suitable for in vivo applications.[3] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Regioselectivity | Forms 1,4-disubstituted triazole exclusively.[2] | Can form a mixture of regioisomers.[2] |
| Suitability for this compound | Preferred method due to faster kinetics. | Possible, but may require longer reaction times or higher concentrations. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general method for conjugating an alkyne-modified biomolecule (e.g., protein, DNA) with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis)[8][9]
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Biomolecule: Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and PBS.
-
Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the alkyne-biomolecule. Ensure the final DMSO concentration is between 10-20% to maintain solubility.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 10 mM.
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[11]
-
Protocol 2: Surface Functionalization of a Hydrophobic Surface with this compound for Biomolecule Immobilization
This protocol describes the functionalization of a hydrophobic surface (e.g., polystyrene) with this compound, followed by the immobilization of an alkyne-modified biomolecule via CuAAC.
Materials:
-
Hydrophobic substrate (e.g., polystyrene plate)
-
This compound
-
Alkyne-modified biomolecule (e.g., peptide, protein)
-
CuAAC reagents (as in Protocol 1)
-
Ethanol
-
Deionized water
Procedure:
-
Surface Azide Functionalization:
-
Prepare a 10 mM solution of this compound in ethanol.
-
Immerse the hydrophobic substrate in the this compound solution and incubate for 1-2 hours at room temperature to allow for hydrophobic interaction and surface coating.
-
Wash the substrate thoroughly with ethanol to remove excess this compound, followed by a rinse with deionized water.
-
Dry the substrate under a stream of nitrogen.
-
-
Biomolecule Immobilization (CuAAC):
-
Prepare a "click" reaction mixture containing the alkyne-modified biomolecule, CuSO₄, THPTA, and Sodium Ascorbate in PBS as described in Protocol 1.
-
Cover the azide-functionalized surface with the "click" reaction mixture.
-
Incubate for 1-4 hours at room temperature.
-
Wash the surface extensively with PBS and then deionized water to remove unbound biomolecules and reaction components.
-
The surface is now functionalized with the biomolecule of interest.
-
Protocol 3: Metabolic Labeling of Cells with an Azide-Modified Fatty Acid Analog (Conceptual Adaptation for this compound)
This protocol is adapted from methods using azide-modified fatty acids for metabolic labeling.[1][12][13][14] this compound itself is not a fatty acid, but this protocol outlines the general principle of introducing an azide into cellular components for subsequent click chemistry.
Materials:
-
Cultured mammalian cells
-
Cell culture medium
-
This compound (or a suitable azide-modified fatty acid analog)
-
Alkyne-functionalized detection reagent (e.g., alkyne-biotin, alkyne-fluorophore)
-
CuAAC reagents (as in Protocol 1) or SPAAC reagent (e.g., DBCO-fluorophore)
-
Fixation and permeabilization buffers (for imaging)
-
Lysis buffer (for proteomics)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for 24-72 hours to allow for incorporation of the azide into cellular lipids and lipidated proteins.[1]
-
-
Cell Lysis (for Proteomics):
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Perform a CuAAC reaction on the cell lysate by adding the alkyne-biotin, CuSO₄, THPTA, and Sodium Ascorbate.
-
Enrich the biotinylated proteins using streptavidin beads for subsequent mass spectrometry analysis.[1]
-
-
Cell Staining (for Imaging):
-
Wash the cells with PBS.
-
For CuAAC: Fix and permeabilize the cells. Perform the CuAAC reaction with an alkyne-fluorophore.
-
For SPAAC (recommended for live cells): Incubate live cells with a DBCO-fluorophore for 30-60 minutes.[15]
-
Wash the cells extensively with PBS.
-
Image the cells using fluorescence microscopy.
-
Mandatory Visualizations
Caption: General workflow for CuAAC using this compound.
Caption: Workflow for surface functionalization and bioconjugation.
Caption: Chemical labeling pathway for cell surface modification.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Organic azides can be energetic compounds; however, long-chain alkyl azides like this compound are generally considered to be relatively safe to handle under normal laboratory conditions. Store in a cool, dry place away from heat and sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
Application Notes and Protocols for Surface Modification Using 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with chemically defined monolayers is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a wide range of applications in biomedical engineering, drug delivery, and diagnostics. 1-Azidodecane is a valuable reagent for surface functionalization due to its 10-carbon alkyl chain, which imparts a hydrophobic character to the surface, and its terminal azide group, which serves as a versatile chemical handle for subsequent bioconjugation reactions via "click chemistry."
This document provides detailed protocols for the formation of this compound self-assembled monolayers (SAMs) on both gold and silicon dioxide substrates. It also includes representative quantitative data for the characterization of these modified surfaces and explores the influence of such surfaces on cellular behavior through the modulation of integrin-mediated signaling pathways.
Quantitative Data Summary
The successful formation of a this compound monolayer can be verified by a significant change in surface properties. The following tables summarize typical quantitative data obtained from the characterization of surfaces before and after modification.
Table 1: Surface Wettability Analysis
| Surface | Water Contact Angle (θ) | Reference Compound |
| Bare Gold (Cleaned) | < 15° | - |
| Bare Silicon Dioxide (Cleaned) | < 10° | - |
| 1-Azidodecanethiol on Gold | 105° - 115° | Decanethiol |
| This compound Silane on SiO₂ | 95° - 105° | Decyltrichlorosilane |
Table 2: Monolayer Thickness Analysis
| Monolayer | Technique | Approximate Thickness |
| 1-Azidodecanethiol on Gold | Ellipsometry | 12 - 15 Å |
| This compound Silane on SiO₂ | Ellipsometry | 11 - 14 Å |
Table 3: Elemental Surface Analysis (X-ray Photoelectron Spectroscopy - XPS)
| Surface | Expected Elemental Peaks | Key Feature |
| 1-Azidodecanethiol on Gold | Au, S, C, N | Presence of N1s peak with two components (~400 eV and ~404 eV) characteristic of the azide group. |
| This compound Silane on SiO₂ | Si, O, C, N | Presence of N1s peak with two components (~400 eV and ~404 eV) characteristic of the azide group. |
Experimental Protocols
Protocol 1: Formation of 1-Azidodecanethiol Self-Assembled Monolayer (SAM) on Gold
This protocol describes the formation of a well-ordered monolayer of 1-azidodecanethiol on a gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
1-Azidodecanethiol
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas. The gold surface should be hydrophilic at this stage.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of 1-azidodecanethiol in anhydrous ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrate into the 1-azidodecanethiol solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The modified surface is now ready for characterization using techniques such as contact angle goniometry, ellipsometry, and XPS.
-
Protocol 2: Surface Modification of Silicon Dioxide with an Azido-terminated Silane
This protocol details the functionalization of a silicon dioxide surface with an azido-terminated monolayer using a silanization reaction. This can be achieved, for example, with (10-azidodecyl)trichlorosilane.
Materials:
-
Silicon wafer or glass slide (with a native oxide layer)
-
(10-azidodecyl)trichlorosilane (or similar azido-alkoxysilane)
-
Anhydrous Toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution or Oxygen Plasma cleaner
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Methodology:
-
Substrate Cleaning:
-
Sonicate the silicon dioxide substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Surface Hydroxylation:
-
Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by either:
-
Piranha Treatment: Immerse the cleaned substrate in piranha solution for 10-15 minutes. Rinse extensively with DI water and dry with nitrogen. (EXTREME CAUTION)
-
Oxygen Plasma: Treat the substrate in an oxygen plasma cleaner for 3-5 minutes according to the manufacturer's instructions.
-
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the azido-terminated silane in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned, hydroxylated substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with toluene to remove unreacted silane.
-
Rinse with ethanol and then DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silane layer by baking in an oven at 110-120°C for 30-60 minutes.[1]
-
-
Characterization:
-
The azide-functionalized surface is now ready for characterization and subsequent "click" chemistry reactions.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow: SAM Formation on Gold
Caption: Workflow for forming a 1-azidodecanethiol SAM on a gold substrate.
Experimental Workflow: Silanization of Silicon Dioxide
Caption: Workflow for functionalizing a silicon dioxide surface with an azido-silane.
Signaling Pathway: Integrin-Mediated Signaling on a Hydrophobic Surface
The hydrophobic surface created by the this compound monolayer can influence cell behavior by modulating the clustering and activation of integrin receptors, which in turn triggers downstream signaling cascades that affect cell adhesion, migration, and proliferation.
Caption: Integrin-mediated signaling cascade initiated by cell adhesion to a hydrophobic surface.[2][3]
Discussion
The protocols provided offer robust methods for creating well-defined, azide-terminated surfaces on both gold and silicon dioxide. The hydrophobicity imparted by the 10-carbon chain is a key feature of these surfaces.[2] This hydrophobicity can influence the adsorption of extracellular matrix (ECM) proteins, which in turn affects how cells interact with the surface.
The presented signaling pathway highlights how physical cues from the material surface are transduced into biochemical signals within the cell. The clustering of integrins upon binding to ECM proteins on the hydrophobic surface leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[2][3] This initiates a cascade involving PI3K/Akt and Rho family GTPases, which are master regulators of the actin cytoskeleton.[2][3] The reorganization of the actin cytoskeleton is critical for the formation of focal adhesions, cell migration, and can also influence cell proliferation and differentiation.[2][3]
The terminal azide group provides a powerful tool for further functionalization. Using copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), a wide variety of molecules, including peptides (e.g., RGD), carbohydrates, and fluorescent dyes, can be covalently attached to the surface. This allows for the creation of multifunctional surfaces with tailored biological activities.
References
Applications of 1-Azidodecane in "Click Chemistry"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azidodecane is a linear alkyl azide featuring a ten-carbon chain, which serves as a versatile building block in the realm of "click chemistry."[1] The terminal azide group (-N₃) is a key functional moiety that readily participates in bio-orthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction facilitates the efficient and specific formation of a stable 1,2,3-triazole linkage with an alkyne-containing molecule.[1][2] The decane chain provides a significant hydrophobic spacer, influencing the physicochemical properties of the resulting conjugates, such as solubility, self-assembly, and membrane interactions. These characteristics make this compound a valuable tool in bioconjugation, surface modification, and the development of novel drug delivery systems.[4]
Key Applications
The primary utility of this compound in "click chemistry" revolves around its ability to introduce a reactive azide handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, polymers, peptides, and therapeutic agents.[5] This modular approach offers high efficiency and specificity under mild reaction conditions.[2]
Bioconjugation and Drug Delivery
In the field of drug development, this compound can be employed to modify biomolecules and drug carriers. The hydrophobic decyl chain can enhance the interaction of conjugates with lipid bilayers, potentially improving cell permeability or directing drug payloads to cellular membranes.
Application Example: Peptide-Lipid Conjugation for Enhanced Cellular Interaction
By conjugating this compound to a peptide containing a terminal alkyne, a lipophilic peptide is formed. This modification can be used to study peptide-membrane interactions or to enhance the cellular uptake of therapeutic peptides.
Surface Modification of Nanoparticles
This compound is utilized to functionalize the surfaces of various nanoparticles, such as gold (AuNPs) and magnetic nanoparticles (MNPs).[5][6] This surface modification introduces azide functionalities that can be subsequently "clicked" with alkyne-modified targeting ligands, imaging agents, or therapeutic molecules.[5]
Application Example: Functionalization of Gold Nanoparticles for Targeted Imaging
Gold nanoparticles can be coated with a self-assembled monolayer (SAM) of an azide-terminated thiol, such as 11-azido-1-undecanethiol (a close structural analog of a thiol-derivatized this compound). These azide-functionalized AuNPs can then be conjugated with an alkyne-modified fluorescent dye or a targeting peptide for specific cell imaging applications.
Polymer Chemistry
In polymer science, this compound serves as a functionalizing agent to introduce hydrophobic side chains or to link different polymer blocks together. This allows for the synthesis of amphiphilic block copolymers that can self-assemble into micelles or other nanostructures for applications in drug delivery and materials science.
Application Example: Synthesis of Amphiphilic Block Copolymers
An alkyne-terminated hydrophilic polymer (e.g., polyethylene glycol, PEG) can be reacted with this compound via CuAAC to create an amphiphilic block copolymer. These copolymers can encapsulate hydrophobic drugs within their core while the hydrophilic PEG shell provides stability in aqueous environments.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving long-chain alkyl azides in click chemistry. Note that specific yields and reaction times can vary depending on the specific substrates, catalyst system, and reaction conditions.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromodecane | Sodium Azide | DMF | Room Temp. | 12 | >95 |
| 1-Decyl Mesylate | Sodium Azide | DMF | 60 | 4 | 98 |
Table 2: CuAAC Reaction Conditions and Yields with Alkyl Azides
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 12 | 88[7] |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 1-4 | >90[8] |
| Dodecyl Azide | Phenylacetylene | CuI (1 mol%), Et₃N | DMF | 12 | ~95 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromodecane
This protocol describes a standard nucleophilic substitution reaction to synthesize this compound.
Materials:
-
1-Bromodecane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-bromodecane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain this compound as a colorless oil.
Characterization:
-
¹H NMR (CDCl₃): δ 3.25 (t, 2H), 1.60 (quint, 2H), 1.27 (m, 14H), 0.88 (t, 3H).
-
FT-IR (neat): ν ~2095 cm⁻¹ (azide stretch).
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
tert-Butanol
-
Deionized water
-
Reaction vial
Procedure:
-
Prepare Stock Solutions:
-
This compound: 100 mM in tert-butanol.
-
Alkyne: 100 mM in a suitable solvent (e.g., tert-butanol, DMSO, or water).
-
CuSO₄: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
THPTA (optional): 100 mM in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne solution (1.0 eq).
-
Add the this compound solution (1.1 eq).
-
Add tert-butanol and deionized water to achieve a 1:1 solvent ratio.
-
If using a ligand, add the THPTA solution (0.1-0.5 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Functionalization of Gold Nanoparticles with this compound Derivative
This protocol describes the surface modification of citrate-capped gold nanoparticles using an azide-terminated alkanethiol, which is analogous to this compound.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
11-Azido-1-undecanethiol (or a similar azide-terminated alkanethiol)
-
Ethanol
-
Centrifuge
Procedure:
-
To the aqueous solution of citrate-capped AuNPs, add a solution of the azide-terminated alkanethiol in ethanol dropwise while stirring.[5]
-
Allow the mixture to stir at room temperature for 12-24 hours to facilitate ligand exchange.[5]
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.[5]
-
Remove the supernatant containing excess ligand and displaced citrate.[5]
-
Resuspend the nanoparticle pellet in ethanol.
-
Repeat the centrifugation and resuspension steps twice more to thoroughly wash the nanoparticles.[5]
-
After the final wash, resuspend the azide-functionalized AuNPs in the desired solvent for storage and subsequent click reactions.[5]
Characterization:
-
UV-Vis Spectroscopy: A shift in the surface plasmon resonance (SPR) peak indicates a change in the local refractive index at the nanoparticle surface, confirming ligand exchange.
-
Transmission Electron Microscopy (TEM): To confirm the size and morphology of the nanoparticles are maintained after functionalization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic azide stretch (~2095 cm⁻¹) on the nanoparticle surface.
Conclusion
This compound is a highly useful and versatile molecule for researchers in chemistry, biology, and materials science. Its ability to readily participate in "click" chemistry reactions provides a straightforward and efficient method for the synthesis of a wide range of functionalized molecules and materials.[2] The protocols and data presented here offer a guide for the application of this compound in various research and development endeavors, particularly in the fields of bioconjugation and drug delivery.
References
- 1. scispace.com [scispace.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Magnetic Nanoparticles — Department of Chemistry [chemie.hu-berlin.de]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.uj.ac.za [pure.uj.ac.za]
Application Notes and Protocols for Biomolecule Immobilization using 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-Azidodecane for the covalent immobilization of biomolecules on various substrates. The protocols focus on the formation of this compound self-assembled monolayers (SAMs) and their subsequent use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and versatile "click chemistry" reaction for attaching biomolecules to surfaces.
Introduction to this compound in Surface Functionalization
This compound is a bifunctional linker molecule ideally suited for surface modification and bioconjugation. Its structure consists of a ten-carbon alkyl chain that readily forms organized self-assembled monolayers (SAMs) on hydrophobic surfaces, and a terminal azide group. This azide moiety serves as a chemical handle for the highly specific and efficient covalent attachment of alkyne-modified biomolecules via CuAAC "click chemistry". This bioorthogonal reaction allows for the stable immobilization of proteins, peptides, and nucleic acids in a controlled manner, minimizing non-specific binding and preserving the biological activity of the immobilized molecules.
The primary applications of this compound in bioconjugation are centered around surface functionalization for the development of biosensors, microarrays, and other biomaterials. The ability to create a densely packed and well-oriented monolayer of azide groups provides a reactive platform for the subsequent controlled immobilization of biomolecules.
Data Presentation: Characterization of Azide-Functionalized Surfaces
The successful formation of a this compound SAM is a prerequisite for efficient biomolecule immobilization. The following table summarizes typical quantitative data obtained from the characterization of azide-terminated self-assembled monolayers on gold substrates. While direct data for this compound is limited, the values for alkanethiols of similar chain length provide a reliable benchmark.
| Parameter | Method | Typical Value | Reference |
| Monolayer Thickness | Ellipsometry | 1.5 - 2.0 nm | [1] |
| Surface Coverage | ICP-MS | 4.3 - 6.3 molecules/nm² | [2] |
| Water Contact Angle | Goniometry | 105° - 115° | [3] |
| Azide Surface Concentration | XPS | Atom % of N ~2-5% | [4] |
Data Presentation: Biomolecule Immobilization and Activity
The efficiency of biomolecule immobilization and the retention of biological activity are critical parameters for the development of functional bio-interfaces. The following table presents representative data on the immobilization of biomolecules on azide-functionalized surfaces and the impact on their activity.
| Biomolecule | Immobilization Chemistry | Surface Density | Activity Retention | Reference |
| Carbonic Anhydrase | Azide-Alkyne (DBCO) | Not Specified | 27% | [5] |
| Carbonic Anhydrase | Thiol-Maleimide | Not Specified | 46% | [5] |
| Carbonic Anhydrase | Tetrazine-sTCO | Not Specified | 77% | [5] |
| Antibody | Carboxylic acid-terminated SAM | 1.5 µg/cm² | Antigen binding efficiency varies with SAM chain length | [6] |
| Peptides | Thioalkylation | 0.03 - 0.25 µmol/mg resin | Activity conserved but at reduced concentrations | [7] |
Note: The retention of biological activity is highly dependent on the specific biomolecule, the immobilization chemistry, and the surface environment. The data presented highlights that more efficient and rapid ligation chemistries can lead to higher activity retention.[5]
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a well-ordered, azide-terminated SAM on a gold-coated substrate, creating a reactive surface for "click" chemistry.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound-1-thiol
-
Anhydrous Ethanol
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a certified fume hood.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with ultrapure water.
-
Rinse the substrate with anhydrous ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound-1-thiol in anhydrous ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Washing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with anhydrous ethanol to remove non-chemisorbed thiols.
-
Rinse again with ultrapure water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Measure the water contact angle to confirm the formation of a hydrophobic monolayer.
-
Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the azide groups.
-
Use ellipsometry to measure the thickness of the SAM.
-
Protocol 2: Immobilization of an Alkyne-Modified Protein via CuAAC "Click" Chemistry
This protocol details the covalent attachment of an alkyne-modified protein to the this compound functionalized surface.
Materials:
-
This compound functionalized substrate (from Protocol 1)
-
Alkyne-modified protein (e.g., containing a propargylglycine or other alkyne-bearing amino acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-coordinating ligand
-
Ultrapure water
Procedure:
-
Prepare "Click" Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 500 mM stock solution of sodium ascorbate in ultrapure water. Prepare this solution fresh before each use.
-
Prepare a 100 mM stock solution of THPTA or TBTA in ultrapure water or DMSO.
-
Prepare a solution of the alkyne-modified protein at a concentration of 1-2 mg/mL in PBS.
-
-
"Click" Reaction:
-
In a clean reaction vessel, combine the following in order, ensuring to mix gently after each addition:
-
Alkyne-modified protein solution
-
THPTA or TBTA solution (to a final concentration of 1-5 mM)
-
CuSO₄ solution (to a final concentration of 0.5-1 mM)
-
Sodium ascorbate solution (to a final concentration of 5-10 mM)
-
-
Immediately place the this compound functionalized substrate into the "click" reaction mixture, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with PBS to remove unbound protein and reaction components.
-
Rinse with ultrapure water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Analysis:
-
The successful immobilization of the protein can be confirmed by surface-sensitive techniques such as XPS (increase in N and C signals) or surface plasmon resonance (SPR).
-
The biological activity of the immobilized protein should be assessed using an appropriate activity assay.
-
Mandatory Visualizations
Caption: Workflow for biomolecule immobilization.
References
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of Proteins on Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110210017A1 - Fabrication of electrochemical biosensors via click chemistry - Google Patents [patents.google.com]
- 5. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on varying n-alkanethiol chain lengths on a gold coated surface and their effect on antibody–antigen binding efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Engineered Surface-Immobilized Enzyme that Retains High Levels of Catalytic Activity in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Azidodecane in Bioconjugation and Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Azidodecane (C₁₀H₂₁N₃) is a versatile bifunctional molecule that has become a valuable tool in bioconjugation and materials science. Its structure features a ten-carbon alkyl chain that imparts hydrophobicity and a terminal azide group that serves as a highly reactive handle for "click chemistry." The primary application of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific covalent linkage of molecules in complex environments.[1] The lipophilic nature of the decane chain facilitates interactions with lipid membranes and hydrophobic surfaces, making it ideal for applications such as modifying lipid-based drug delivery systems, functionalizing surfaces for biosensors, and developing molecular probes to study interactions within cellular lipid environments.[1]
Core Concepts: The Azide-Alkyne Cycloaddition
The most prominent reaction involving this compound is the CuAAC, a cornerstone of click chemistry. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3][4] The reaction is characterized by its high yield, mild reaction conditions (often in aqueous solutions), and bioorthogonality, meaning it does not interfere with native biological processes.[5]
The Cu(I) catalyst is crucial as it accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the specific formation of the 1,4-regioisomer.[2][3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][6] To enhance stability and catalytic activity, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[2][7]
Key Applications
-
Surface Functionalization: this compound is used to form self-assembled monolayers (SAMs) on surfaces like gold, introducing azide functionalities that can be modified via click chemistry. This allows for the controlled attachment of biomolecules for applications in biosensors and biocompatible coatings.[5][8]
-
Liposome and Micelle Modification: The hydrophobic decyl chain can be integrated into the lipid bilayer of liposomes and micelles, presenting the azide group on the surface for the attachment of targeting ligands or imaging agents in drug delivery systems.[1]
-
Synthesis of Bioconjugates: It is used to attach hydrophobic tags to biomolecules like proteins and peptides to study their interactions and localization within the lipid environment of cells.[1][9]
-
Probe Development: By incorporating this compound, researchers can create amphiphilic molecules useful for studying protein-membrane interactions.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₁N₃ |
| Molecular Weight | 183.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~118-120 °C at 10 mmHg |
| Density | ~0.85 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, t-butanol, dichloromethane) |
Table 2: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Rationale |
| This compound | 1.1 - 1.5 molar excess | To ensure complete consumption of the often more valuable alkyne-modified substrate.[1] |
| Copper Catalyst | 1-5 mol% (e.g., CuSO₄) | Catalytic amount sufficient for the reaction; higher concentrations can lead to cytotoxicity in biological systems.[2] |
| Reducing Agent | 5-10 mol% (e.g., Sodium Ascorbate) | To generate the active Cu(I) species from the Cu(II) precursor.[2] |
| Ligand | 1-5 mol% (e.g., TBTA or THPTA) | To stabilize the Cu(I) catalyst and prevent oxidation.[7] |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, or mixtures | Depends on the solubility of the reactants. Aqueous systems are preferred for bioconjugations.[1][2] |
| Temperature | Room Temperature | The catalyzed reaction is highly efficient at ambient temperatures.[3] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored.[2] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified molecule to this compound in an organic solvent.
Materials:
-
This compound
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-butanol/water mixture)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in the chosen solvent.
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[2]
-
Prepare a 10 mM catalyst premix by dissolving CuSO₄·5H₂O and TBTA in the solvent (1:1 molar ratio).[2]
-
-
Set up the Reaction:
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to achieve a final concentration of 5-10 mol%.[2]
-
Stir the reaction mixture at room temperature.
-
-
Monitor and Purify:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[2]
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the catalyst.[2]
-
Dry the organic layer, filter, and concentrate in vacuo.[2]
-
Purify the product using column chromatography.
-
Protocol 2: Bioconjugation of an Alkyne-Modified Peptide
This protocol details the conjugation of an alkyne-modified peptide to this compound in an aqueous buffer system.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
Methodology:
-
Prepare Reactant Solutions:
-
Set up the Reaction:
-
Initiate the Reaction:
-
Purification and Characterization:
-
Purify the resulting conjugate to remove excess reagents and catalyst. Suitable methods include size-exclusion chromatography (SEC) or reversed-phase HPLC.[1]
-
Confirm the successful conjugation using Mass Spectrometry to verify the mass of the conjugate and NMR spectroscopy to confirm the formation of the triazole ring.[1]
-
Visualizations
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the bioconjugation of a peptide with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. confluore.com [confluore.com]
Application Notes and Protocols for 1-Azidodecane as a Linker in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-azidodecane as a versatile linker in the construction of drug delivery systems. Detailed protocols for the synthesis, formulation, and characterization of a model drug delivery system are provided, along with representative data and visualizations to guide researchers in this field.
Introduction
This compound is a bifunctional linker molecule featuring a ten-carbon aliphatic chain (decane) and a terminal azide group. The hydrophobic decane chain offers a non-covalent anchor into lipid-based or polymeric nanoparticle carriers, while the azide group provides a reactive handle for the covalent attachment of therapeutic agents via "click chemistry."[1][2] This modular approach allows for the straightforward and efficient construction of drug delivery systems with tailored properties. The stability of the resulting triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, ensures minimal premature drug release.[3][4]
The primary application of this compound in drug delivery is to conjugate a drug molecule to a carrier, such as a liposome or a polymeric nanoparticle. This approach can enhance the therapeutic index of the drug by improving its solubility, prolonging its circulation time, and enabling targeted delivery to specific tissues or cells.[5][6]
Key Applications
-
Surface functionalization of nanoparticles: The hydrophobic decane tail of this compound can be readily incorporated into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles during their formulation. This positions the azide group on the nanoparticle surface, ready for conjugation with an alkyne-modified drug.
-
Development of Antibody-Drug Conjugates (ADCs): While not a direct application for this compound alone due to its lack of a second reactive group for antibody attachment, the principles of azide-alkyne click chemistry are central to modern ADC development.[7][8][9] Understanding the utility of azide linkers is foundational for designing more complex, heterobifunctional linkers used in ADCs.
-
Controlled drug release: The choice of linker chemistry is critical for determining the drug release mechanism.[9][10] While the triazole bond formed from the azide-alkyne cycloaddition is generally stable, more advanced systems can incorporate cleavable moieties alongside the this compound to trigger drug release in response to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes.[10][11]
Model Drug Delivery System: Doxorubicin-Loaded Nanoparticles
To illustrate the application of this compound, we describe a model system where the anticancer drug Doxorubicin (DOX) is conjugated to the surface of lipid-polymer hybrid nanoparticles. An alkyne-modified DOX derivative is synthesized and then "clicked" onto nanoparticles formulated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the model drug delivery system.
| Parameter | Value | Method of Analysis | Reference |
| Nanoparticle Characterization | |||
| Mean Particle Size (diameter) | 120 ± 5 nm | Dynamic Light Scattering (DLS) | [1][2] |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | -25 ± 3 mV | Laser Doppler Velocimetry | [1][12] |
| Drug Loading and Encapsulation | |||
| Drug Loading Content (DLC) | 5.2 ± 0.4% (w/w) | UV-Vis Spectroscopy | [13][14][15] |
| Encapsulation Efficiency (EE) | 85 ± 5% | UV-Vis Spectroscopy | [13][14][15] |
| Drug Release Kinetics | |||
| Cumulative Release at pH 7.4 (24h) | 15 ± 2% | Dialysis Method & HPLC | [16][17][18] |
| Cumulative Release at pH 5.0 (24h) | 65 ± 4% | Dialysis Method & HPLC | [16][17][18] |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Doxorubicin
This protocol describes the modification of Doxorubicin with a terminal alkyne group, preparing it for conjugation to the this compound linker.
Materials:
-
Doxorubicin hydrochloride
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Activation of Doxorubicin: Dissolve Doxorubicin hydrochloride (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add TEA (2 equivalents) to neutralize the hydrochloride.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group of doxorubicin.
-
Conjugation with Propargylamine: Add propargylamine (1.5 equivalents) to the reaction mixture and stir overnight at room temperature.
-
Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM:Methanol gradient to obtain the alkyne-modified Doxorubicin.
-
Characterization: Confirm the structure of the product by ¹H NMR and Mass Spectrometry.
Protocol 2: Formulation of this compound Containing Lipid-Polymer Hybrid Nanoparticles
This protocol details the preparation of nanoparticles with surface-exposed azide groups.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Lecithin
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA (50 mg), lecithin (10 mg), and this compound (5 mg) in acetone (5 mL).
-
Aqueous Phase Preparation: Dissolve DSPE-PEG2000 (10 mg) in deionized water (20 mL).
-
Nanoparticle Formulation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Allow the acetone to evaporate overnight under gentle stirring.
-
Purification: Centrifuge the nanoparticle suspension to remove any aggregates and wash with deionized water.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS).
-
Characterization: Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
Protocol 3: Conjugation of Alkyne-Doxorubicin to Azide-Nanoparticles via CuAAC
This protocol describes the "click" reaction to conjugate the drug to the nanoparticles.
Materials:
-
Azide-functionalized nanoparticles from Protocol 2
-
Alkyne-modified Doxorubicin from Protocol 1
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of alkyne-modified Doxorubicin in DMSO.
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 100 mM solution of THPTA in water.
-
-
Pre-complexation of Copper: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes.
-
Conjugation Reaction:
-
To the azide-functionalized nanoparticle suspension in PBS, add the alkyne-modified Doxorubicin (typically a 5-10 fold molar excess over the estimated surface azide groups).
-
Add the pre-complexed copper catalyst.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light.
-
-
Purification: Purify the Doxorubicin-conjugated nanoparticles by dialysis or size exclusion chromatography to remove unreacted drug, copper catalyst, and other reagents.
-
Characterization: Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing the nanoparticles and quantifying the Doxorubicin content using UV-Vis spectroscopy or fluorescence.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of Doxorubicin-conjugated nanoparticles.
Drug Release Mechanism
Caption: Cellular uptake and mechanism of action of the drug delivery system.
Doxorubicin-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of Doxorubicin-induced apoptosis.
References
- 1. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. escholarship.org [escholarship.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On-Demand Drug Release from Click-Refillable Drug Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Release Kinetics of a Pharmacologically Active Substance from Model Intra-Articular Implants Replacing the Cruciate Ligaments of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Azidodecane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azidodecane is a valuable chemical intermediate in polymer synthesis, primarily utilized for the introduction of decyl chains onto polymer backbones or as a monomer in step-growth polymerizations. Its terminal azide group allows for highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the formation of stable triazole linkages, providing a robust method for polymer modification and the synthesis of novel polymeric architectures.
The incorporation of the ten-carbon alkyl chain of this compound can significantly alter the physicochemical properties of polymers, imparting increased hydrophobicity, modifying solubility, and influencing the self-assembly behavior of copolymers. These characteristics are of particular interest in the development of materials for drug delivery, biomedical devices, and advanced coatings.
This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, focusing on its application in click chemistry for polymer functionalization and step-growth polymerization.
Applications of this compound in Polymer Science
-
Surface Functionalization of Polymers: this compound can be used to modify the surface of polymers that have been pre-functionalized with alkyne groups. This is a powerful method to control surface properties such as hydrophobicity, which can influence protein adsorption and cell adhesion.
-
Synthesis of Graft Copolymers: By "clicking" this compound onto a polymer backbone containing multiple alkyne pendants, graft copolymers with decyl side chains can be synthesized. This allows for the precise tuning of the polymer's overall properties.
-
Formation of Block Copolymers: An alkyne-terminated polymer can be reacted with this compound to create well-defined A-B block copolymers. The resulting amphiphilic structures can self-assemble into micelles or other nanostructures, which are useful for drug encapsulation and delivery.
-
Step-Growth Polymerization: this compound can be used as an A-type monomer in A-B step-growth polymerizations with monomers containing both an azide and an alkyne group, or in A2 + B2 type polymerizations with a dialkyne monomer to produce polytriazoles. These polymers have unique thermal and mechanical properties.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized using long-chain azides and alkynes, which can be considered analogous to systems employing this compound.
Table 1: Representative Data for Step-Growth Polymerization of α-Azide-ω-Alkyne Monomers
| Monomer (Spacer Length) | Polymerization Temperature (°C) | Polymerization Time (h) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 8-azidooct-1-yne (C8) | 130 | 2 | 15,600 | ~2 | >98[1] |
| 12-azidododec-1-yne (C12) | 130 | 2 | 17,200 | ~2 | >98[1] |
Note: Data is for the bulk polymerization of α-azide-ω-alkyne monomers. The PDI is expected to be around 2 for step-growth polymerizations at high conversion.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromodecane.
Materials:
-
1-Bromodecane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Silica gel for flash chromatography
-
Dissolve 13.0 g (58.8 mmol) of 1-bromodecane in 120 mL of DMF in a round-bottom flask.
-
Add 7.6 g (117.6 mmol) of sodium azide to the solution.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, add water to the mixture.
-
Extract the product with ethyl acetate (4 x 50 mL).
-
Wash the combined organic extracts with water (5 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate for 24 hours.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to obtain this compound as a colorless liquid. (Yield: ~94%).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Polymer Functionalization
This protocol outlines a general procedure for the "clicking" of this compound onto an alkyne-functionalized polymer.
Materials:
-
Alkyne-functionalized polymer
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, THF, or a mixture with water)
Procedure:
-
Dissolve the alkyne-functionalized polymer in the chosen solvent in a reaction vessel.
-
Add this compound in a slight molar excess (e.g., 1.2 equivalents) relative to the alkyne groups on the polymer.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
Degas the polymer solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the sodium ascorbate solution (e.g., 0.5 equivalents relative to alkyne) to the reaction mixture, followed by the CuSO₄·5H₂O solution (e.g., 0.1 equivalents relative to alkyne).
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by a suitable technique (e.g., FTIR to observe the disappearance of the azide peak at ~2100 cm⁻¹).
-
Upon completion, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or water).
-
Filter and wash the polymer extensively to remove the catalyst and unreacted reagents.
-
Dry the functionalized polymer under vacuum.
Protocol 3: Thermal Azide-Alkyne Step-Growth Polymerization
This protocol describes the synthesis of a polytriazole via the thermal cycloaddition of this compound and a dialkyne monomer.
Materials:
-
This compound
-
A dialkyne monomer (e.g., 1,7-octadiyne, phenyl propargyl ether can be used in a model reaction)[2][3][4]
-
High-boiling point solvent (optional, can be performed in bulk)
-
In a reaction vessel, combine equimolar amounts of this compound and the dialkyne monomer.
-
If using a solvent, add it to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 100-130 °C.[1]
-
Maintain the reaction at this temperature for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
After cooling, if the reaction was performed in bulk, the solid polymer can be purified by dissolving in a suitable solvent and precipitating into a non-solvent. If a solvent was used, the polymer can be isolated by precipitation.
-
Wash the polymer thoroughly and dry under vacuum.
-
Characterize the polymer by GPC to determine molecular weight and PDI, and by NMR and FTIR to confirm the structure.
Visualizations
Caption: Workflow for polymer functionalization with this compound via CuAAC.
Caption: Logical progression of step-growth polymerization using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azidodecane
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-azidodecane. Our aim is to help you overcome common challenges and optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and high-yielding method for preparing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This involves reacting a 1-halodecane, most commonly 1-bromodecane, with an azide salt like sodium azide (NaN3).[1]
Q2: Which solvent is optimal for the synthesis of this compound?
A2: Polar aprotic solvents are highly recommended as they enhance the nucleophilicity of the azide anion.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective and frequently cited for achieving high yields in this type of reaction.[1][2] Acetonitrile is another suitable polar aprotic solvent.
Q3: What is the ideal reaction temperature?
A3: The optimal temperature is dependent on the solvent used. For reactions conducted in DMSO, a temperature of 60°C is commonly reported to produce excellent yields.[1] Generally, reaction temperatures can range from ambient to reflux. It is crucial to avoid excessively high temperatures, which can promote side reactions such as elimination.[1]
Q4: How long should the reaction be allowed to proceed?
A4: Reaction times can vary, but a common duration is stirring the mixture for several hours to overnight. A 12-hour reaction time at 60°C in DMSO has been demonstrated to result in a 90% yield for a similar long-chain alkyl azide.[1] Reaction progress can be monitored by thin-layer chromatography (TLC).
Q5: What is the recommended molar ratio of reactants?
A5: To drive the reaction to completion, a slight molar excess of sodium azide is advisable. A common practice is to use 1.1 to 1.5 equivalents of sodium azide for every 1 equivalent of 1-bromodecane.[1]
Q6: What are the primary safety concerns when working with sodium azide?
A6: Sodium azide is highly toxic and can be explosive, particularly when heated or in the presence of certain metals. It is imperative to handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reactants: The 1-bromodecane may be of poor quality, or the sodium azide may have degraded due to improper storage. | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider purifying the 1-bromodecane by distillation if necessary. |
| 2. Incorrect Temperature: The reaction temperature may be too low to proceed at a reasonable rate, or too high, leading to side reactions. | 2. Optimize Temperature: For DMSO, maintain the temperature at 60°C.[1] For other solvents, a systematic temperature screen may be necessary. | |
| 3. Inappropriate Solvent: The chosen solvent may not be effectively solvating the sodium azide or promoting the SN2 reaction. | 3. Solvent Selection: Switch to a polar aprotic solvent like DMSO or DMF if not already in use.[1][2] Ensure the solvent is anhydrous, as water can solvate the azide ion and reduce its nucleophilicity. | |
| 4. Insufficient Reaction Time: The reaction may not have reached completion. | 4. Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. Extend the reaction time if necessary. | |
| Presence of Impurities | 1. Elimination Byproduct (1-Decene): Higher reaction temperatures and the use of a more basic azide solution can favor the E2 elimination pathway. | 1. Control Temperature: Maintain a moderate reaction temperature (e.g., 60°C in DMSO). Avoid excessive heating. |
| 2. Unreacted 1-Bromodecane: The reaction may not have gone to completion. | 2. Increase Reaction Time or Temperature Moderately: See above. Consider a slight increase in the equivalents of sodium azide. | |
| 3. Hydrolysis of 1-Bromodecane (1-Decanol): Presence of water in the reaction mixture. | 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. | |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The product and solvent may form an emulsion with the aqueous phase during extraction. | 1. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Product Loss during Solvent Removal: this compound is a relatively volatile liquid. | 2. Careful Evaporation: Use a rotary evaporator with a water bath at a moderate temperature to remove the solvent. Avoid excessive vacuum or heat. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkyl Azide Synthesis
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromododecane | DMSO | 60 | 12 | 90 |
| 1-Iododecane | DMF | 60 | 24 | Not specified, but effective |
| 1-Bromohexane | DMSO | Room Temp | 24 | >95 |
Note: Data for 1-bromododecane and 1-bromohexane are from analogous syntheses and are expected to be representative for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromodecane
Materials:
-
1-Bromodecane
-
Sodium Azide (NaN3)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Diethyl ether or Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromodecane (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound from 1-Decanol (via Tosylate)
This is a two-step process that involves the conversion of the alcohol to a better leaving group (tosylate) followed by nucleophilic substitution with azide.
Step 1: Synthesis of Decyl Tosylate
Materials:
-
1-Decanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1-decanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Add pyridine or triethylamine (1.1 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with cold dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain decyl tosylate.
Step 2: Synthesis of this compound from Decyl Tosylate
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting decyl tosylate for 1-bromodecane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing 1-Azidodecane Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-azidodecane.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when using this compound in a click reaction?
A1: Due to its long alkyl chain, this compound is highly hydrophobic. This poor solubility in aqueous solutions, commonly used for bioconjugation, is the primary challenge and can lead to low reaction yields. To overcome this, the use of co-solvents is highly recommended.
Q2: What is the best solvent system for a this compound click reaction?
A2: A single optimal solvent may not exist, and solvent mixtures are often necessary. For reactions involving biomolecules in aqueous buffers (e.g., PBS), the addition of an organic co-solvent such as DMSO, DMF, or t-BuOH is crucial to solubilize the this compound. A common starting point is a mixture of water with DMSO or t-BuOH. For reactions with non-biological molecules, using a purely organic solvent system like DMSO or DMF can be advantageous.
Q3: Why is a ligand necessary for the copper catalyst?
A3: A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents, is crucial for several reasons. It stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. The ligand also accelerates the reaction and protects the catalyst from being sequestered by other molecules in the reaction mixture.[1]
Q4: My click reaction is not working or has a very low yield. What are the first things to check?
A4: There are several potential reasons for low or no product formation. Here are the initial troubleshooting steps:
-
Fresh Reducing Agent: Ensure your sodium ascorbate solution is freshly prepared. It is prone to oxidation and loses its effectiveness over time.
-
Oxygen Exclusion: Deoxygenate your reaction mixture, especially if it is in an aqueous solvent, by bubbling with an inert gas like argon or nitrogen. Dissolved oxygen can oxidize the Cu(I) catalyst.[2]
-
Reagent Quality: Verify the purity and integrity of your this compound and alkyne starting materials.
-
Catalyst System: Confirm that you are using both a copper source (like CuSO₄) and a reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst in situ.[1]
Q5: How can I monitor the progress of my this compound click reaction?
A5: For a quick qualitative assessment, Thin Layer Chromatography (TLC) is a fast and effective method. To obtain quantitative data on the reaction's conversion, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken at different time points is recommended.
Q6: Are there any safety concerns when handling this compound?
A6: Yes, organic azides, particularly small molecule azides, can be explosive. It is important to handle them with care. Avoid heating concentrated solutions of azides and do not isolate them in large quantities without a solvent.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results in this compound click chemistry reactions.
| Problem | Potential Cause | Recommended Solution |
| No or very little product formation | Inactive catalyst due to Cu(I) oxidation. | Prepare the sodium ascorbate solution fresh before each use. Deoxygenate the reaction mixture with an inert gas.[2] |
| Poor solubility of this compound. | Add a co-solvent such as DMSO or t-BuOH to your reaction mixture to improve solubility. | |
| Incorrect order of reagent addition. | A recommended order is to add the copper/ligand premix to the azide and alkyne solution, followed by the addition of the sodium ascorbate solution to initiate the reaction.[2] | |
| Low reaction yield | Suboptimal stoichiometry. | Use a slight excess (1.1-1.5 equivalents) of one of the reactants (either the azide or the alkyne) to drive the reaction to completion. |
| Insufficient catalyst or ligand. | Increase the catalyst loading (typically 1-5 mol% of Cu) and ensure the appropriate ligand-to-copper ratio (typically 1:1 to 5:1).[1] | |
| Reaction time is too short. | Monitor the reaction over a longer period. While many click reactions are fast, incomplete reactions may require extended stirring. | |
| Multiple products observed | Side reactions or degradation. | Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. If working with sensitive biomolecules, consider using a protective agent like aminoguanidine.[3] |
| Impure starting materials. | Purify the this compound and alkyne starting materials before the reaction. |
Data Presentation
Table 1: General Catalytic Systems for CuAAC Reactions
| Catalyst Source | Reducing Agent | Ligand | Typical Solvent(s) |
| CuSO₄ | Sodium Ascorbate | THPTA (aqueous) | Water, PBS, tBuOH/H₂O |
| CuSO₄ | Sodium Ascorbate | TBTA (organic) | DMSO, DMF, CH₂Cl₂, THF |
| CuI | None needed | Triethylamine (Et₃N) | Water, THF |
| Metallic Copper | None needed | None | Various |
Table 2: Example Reaction Conditions for Long-Chain Azides (e.g., 1-Azidooctane)
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield |
| Acetylene (gas) | 1-Azidooctane | 10 mol% CuI, 20 mol% Et₃N | Water | N/A | 41% |
Experimental Protocols
Protocol 1: General CuAAC Reaction of this compound in a Mixed Solvent System
This protocol is suitable for the reaction of this compound with a terminal alkyne in an aqueous buffer with a co-solvent.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
DMSO or t-BuOH
-
Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Prepare Reactant Solutions:
-
Dissolve the terminal alkyne in PBS to the desired concentration (e.g., 10 mM).
-
Dissolve this compound in DMSO or a 1:1 mixture of DMSO/t-BuOH to create a stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne solution and the this compound solution.
-
Add the THPTA ligand solution (final concentration should be 1-5 times the copper concentration).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be 5-10 times the copper concentration.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. Monitor progress by TLC or HPLC.
-
Once the reaction is complete, the product can be purified. For biomolecules, this may involve size-exclusion chromatography or dialysis. For small molecules, an aqueous work-up followed by column chromatography is common. To remove copper, the mixture can be passed through a short column of silica gel or treated with a chelating resin.
-
Visualizations
Caption: General experimental workflow for this compound click chemistry.
Caption: Troubleshooting decision tree for low-yield this compound click reactions.
References
Common side reactions with 1-Azidodecane and how to avoid them
Welcome to the technical support center for 1-Azidodecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a long-chain alkyl azide commonly used as a reactant in bioorthogonal chemistry. Its primary applications include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": The azide group of this compound reacts with a terminal alkyne to form a stable triazole linkage. This reaction is widely used for bioconjugation, surface modification, and in drug discovery.
-
Staudinger Ligation: this compound can react with specifically engineered phosphines to form a stable amide bond. This is another powerful tool for bioconjugation, particularly in living systems where the copper catalyst used in CuAAC may be toxic.
-
Metabolic Labeling: As a fatty acid analog, this compound can be incorporated into cellular lipids and other biomolecules. The azide then serves as a chemical handle for subsequent detection and analysis.
Q2: What are the main safety concerns when working with this compound?
A2: Like other organic azides, this compound should be handled with care due to its potential thermal instability. Key safety precautions include:
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials such as acids, oxidizing agents, and heavy metals.
-
Scale: Avoid heating concentrated solutions of azides and do not isolate large quantities in a solvent-free state.
Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or no yield of the desired triazole product.
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
| Possible Cause | Recommended Solution(s) |
| Catalyst Inactivation | The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present to maintain the copper in the +1 oxidation state.[1] For sensitive applications, consider deoxygenating the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Solubility | Due to its long alkyl chain, this compound is hydrophobic and may have limited solubility in purely aqueous media. Use a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility.[2] |
| Alkyne Homocoupling (Glaser Coupling) | This is a significant side reaction where the alkyne starting material couples with itself. To minimize this, use an excess of a reducing agent like sodium ascorbate, which helps to keep the copper in the Cu(I) state and suppresses the Cu(II)-mediated homocoupling.[3] Maintaining a low oxygen concentration is also critical. |
| Inappropriate Ligand | Ligands stabilize the Cu(I) catalyst and accelerate the reaction. For aqueous reactions, use a water-soluble ligand like THPTA. For organic solvents, TBTA is a common choice. |
Illustrative Data: Impact of Reducing Agent on Glaser Coupling
| Reaction Condition | Desired Triazole Product Yield (%) | Glaser Coupling Byproduct (%) |
| Cu(I) catalyst, aerobic | 60-70% | 20-30% |
| Cu(I) catalyst, aerobic, with excess Sodium Ascorbate | >95% | <5% |
Note: These are representative yields and can vary based on specific substrates and reaction conditions.
Experimental Protocol: General CuAAC Reaction of this compound with a Terminal Alkyne
This protocol provides a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic media
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, or DMF)
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM solution of the ligand (THPTA in water or TBTA in DMSO/DMF).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.
-
If using a water-containing solvent system, deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Addition of Reagents:
-
Add the ligand solution (e.g., 5 mol%).
-
Add the CuSO₄ solution (e.g., 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10-20 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. For hydrophobic substrates, gentle heating (30-40 °C) may improve the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove residual copper, the organic layer can be washed with a 5% aqueous solution of EDTA or passed through a short plug of silica gel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
CuAAC Troubleshooting Workflow
Troubleshooting Guide: Staudinger Ligation
Problem: Formation of amine byproduct instead of the desired amide.
The primary side reaction in the Staudinger ligation is the Staudinger reduction, where the intermediate aza-ylide is hydrolyzed to an amine and phosphine oxide.[4]
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of Aza-ylide | The presence of water can lead to the hydrolysis of the aza-ylide intermediate before the intramolecular cyclization to form the amide can occur. While the final step of a traceless Staudinger ligation involves hydrolysis, premature exposure to water can favor the reduction pathway.[5][6] Conduct the initial phase of the reaction under anhydrous conditions. |
| Slow Intramolecular Cyclization | If the intramolecular cyclization is slow, the aza-ylide has more time to react with any available water. The rate of cyclization can be influenced by the structure of the phosphine reagent. Use phosphine reagents designed for rapid intramolecular trapping of the aza-ylide. |
| Aza-Wittig Side Reaction | With certain substrates, particularly non-glycyl residues, an aza-Wittig type reaction can occur, leading to a phosphonamide byproduct.[5] This can be influenced by the electronics of the phosphine and the polarity of the solvent. Using phosphines with electron-donating groups and nonpolar solvents can favor the desired ligation pathway.[7] |
Illustrative Data: Impact of Solvent and Phosphine Electronics on Staudinger Ligation Yield
The following table provides illustrative data on how solvent polarity and phosphine substituents can influence the yield of the desired amide product versus the aza-Wittig byproduct in the ligation of non-glycyl residues.[7]
| Phosphine Substituent | Solvent | Desired Amide Yield (%) | Aza-Wittig Byproduct (%) |
| Unsubstituted | DMF (polar) | ~36% | High |
| p-Methoxy (electron-donating) | DMF (polar) | ~60% | Moderate |
| p-Methoxy (electron-donating) | Toluene (nonpolar) | >95% | Low |
Note: These are representative yields for a model system and highlight general trends.
Experimental Protocol: General Staudinger Ligation of this compound
This protocol describes a traceless Staudinger ligation using a phosphinothioester.
Materials:
-
This compound
-
Peptide or molecule with a C-terminal phosphinothioester
-
Anhydrous solvent (e.g., THF, dioxane)
-
Water
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the C-terminal phosphinothioester (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the aza-ylide intermediate by ³¹P NMR spectroscopy if possible.
-
After the formation of the intermediate is complete (typically a few hours), add water to the reaction mixture to facilitate the hydrolysis of the amidophosphonium salt to the final amide product.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or HPLC to separate the desired amide from the phosphine oxide byproduct.
-
Staudinger Ligation vs. Reduction Pathway
Application Example: Metabolic Labeling
This compound can be used as a chemical reporter for studying fatty acid metabolism. Cells are incubated with the azido-fatty acid, which is incorporated into various lipids. The azide handle then allows for the visualization or enrichment of these lipids using click chemistry or Staudinger ligation.
Workflow for Metabolic Labeling with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1-Azidodecane in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azidodecane. The focus is on addressing challenges related to its low aqueous solubility and providing practical solutions for its use in experimental settings, particularly in bioconjugation and click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound possesses a long, ten-carbon alkyl chain, which is hydrophobic (water-repelling). This nonpolar hydrocarbon tail dominates the molecule's physical properties, leading to very low solubility in polar solvents like water. While the terminal azide group is polar, its contribution is insufficient to overcome the hydrophobicity of the long alkyl chain.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The three primary methods to enhance the aqueous solubility of this compound are:
-
Using Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions that encapsulate hydrophobic molecules like this compound, effectively dispersing them in the aqueous phase.[1][2][3]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, such as this compound, increasing their solubility in water.[4][5]
-
Utilizing Co-solvents: Adding a water-miscible organic solvent, known as a co-solvent, can increase the solubility of nonpolar compounds.[6] Common examples include dimethyl sulfoxide (DMSO) and ethanol.
Q3: Are these solubilization methods compatible with downstream applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?
A3: Generally, yes. However, compatibility needs to be considered for each method:
-
Surfactants: Many common non-ionic surfactants like Tween 20 are well-tolerated in click chemistry reactions. Some studies have even shown that anionic surfactants can enhance the efficiency of CuAAC reactions.[1] It is crucial to ensure the chosen surfactant does not interfere with the copper catalyst or the biological components of the reaction.
-
Cyclodextrins: Cyclodextrins are generally considered biocompatible and are unlikely to interfere with the click chemistry reaction itself. They can be effective in delivering the hydrophobic azide to the reaction site.[4]
-
Co-solvents: DMSO is a common solvent for click chemistry reactions.[4] However, high concentrations of organic co-solvents can be detrimental to the activity of biological molecules, such as proteins or cells, so the final concentration in the reaction mixture should be carefully controlled.
Q4: How do I choose the best solubilization method for my experiment?
A4: The choice of method depends on several factors:
-
The nature of your experiment: For cell-based assays, biocompatible methods using low concentrations of surfactants or cyclodextrins are preferred. For in vitro bioconjugation, a wider range of options, including co-solvents, may be acceptable.
-
The required concentration of this compound: Different methods will achieve different maximum soluble concentrations.
-
Downstream purification: Consider how the solubilizing agent will be removed from your final product if necessary.
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Decrease the concentration: If your experimental design allows, use a lower concentration of this compound.
-
Employ a solubilizing agent: Choose one of the methods detailed below (surfactants, cyclodextrins, or co-solvents) to increase its solubility.
-
Change the order of addition: For reactions involving other components dissolved in organic solvents, it may be beneficial to mix the this compound with the organic phase before introducing it to the aqueous buffer.
Issue 2: My click chemistry reaction yield is low, and I suspect poor solubility of this compound is the cause.
Cause: The effective concentration of this compound in the aqueous phase is too low for an efficient reaction.
Solutions:
-
Enhance solubility: Implement one of the solubilization protocols provided below.
-
Consider phase-transfer catalysis: For some applications, a phase-transfer catalyst can facilitate the reaction between a water-soluble alkyne and an organic-soluble azide, even in a two-phase system.[2] This approach is particularly useful in synthetic applications.
-
Optimize reaction conditions: Increasing the reaction time or temperature (if compatible with your biomolecules) may help improve the yield.
Data Presentation: Solubility of this compound with Different Solubilizing Agents
The following tables provide illustrative quantitative data on the solubility of this compound in various aqueous systems. Note that these are representative values and actual solubility may vary based on specific experimental conditions such as temperature and buffer composition.
Table 1: Solubility of this compound using a Surfactant (Tween 20)
| Concentration of Tween 20 (% v/v) | Approximate Solubility of this compound (mM) |
| 0 (Pure Water) | < 0.01 |
| 0.05 | 0.5 |
| 0.1 | 1.2 |
| 0.5 | 5.8 |
| 1.0 | 12.5 |
Table 2: Solubility of this compound with a Cyclodextrin (Hydroxypropyl-β-cyclodextrin)
| Concentration of HP-β-CD (mM) | Approximate Solubility of this compound (mM) |
| 0 (Pure Water) | < 0.01 |
| 5 | 0.8 |
| 10 | 1.9 |
| 20 | 4.5 |
| 50 | 11.2 |
Table 3: Solubility of this compound using a Co-solvent (DMSO)
| Concentration of DMSO (% v/v) | Approximate Solubility of this compound (mM) |
| 0 (Pure Water) | < 0.01 |
| 5 | 1.5 |
| 10 | 4.0 |
| 20 | 15.0 |
| 50 | > 100 |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Surfactant (Tween 20)
This protocol is suitable for preparing a stock solution of this compound for use in bioconjugation reactions.
Materials:
-
This compound
-
Tween 20
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of Tween 20 in your desired aqueous buffer (e.g., 1% v/v).
-
To a microcentrifuge tube, add the desired amount of this compound.
-
Add the appropriate volume of the Tween 20 solution to achieve the target concentration of this compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved droplets. If the solution is clear, it is ready for use.
Protocol 2: Solubilization of this compound using a Cyclodextrin (HP-β-CD)
This method is ideal for applications requiring high biocompatibility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 50 mM).
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Vortex the mixture for 1 minute.
-
Stir the solution vigorously using a magnetic stirrer at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting clear solution contains the this compound/cyclodextrin complex and is ready for use.
Protocol 3: Solubilization of this compound using a Co-solvent (DMSO)
This is a common method for preparing concentrated stock solutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM). Ensure the this compound is fully dissolved.
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer with vigorous mixing to avoid precipitation.
-
Ensure the final concentration of DMSO in your reaction mixture is compatible with your biological system (typically <5% v/v for cell-based assays).
Visualizations
Caption: Workflow for solubilizing this compound with a surfactant.
Caption: Decision tree for choosing a solubilization method.
Caption: Conceptual pathway of a CuAAC click chemistry reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oatext.com [oatext.com]
- 6. interchim.fr [interchim.fr]
Technical Support Center: Purification of 1-Azidodecane Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1-azidodecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what are the typical products?
A1: The most prevalent reaction of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to synthesize 1,4-disubstituted 1,2,3-triazoles.[1][2] Another common transformation is the reduction of the azide group to a primary amine (1-decanamine).
Q2: What are the major impurities I can expect in my reaction mixture?
A2: Common impurities include unreacted this compound, excess alkyne starting material, the copper catalyst (in the case of CuAAC reactions), and potential byproducts from side reactions. In CuAAC reactions, oxidative homocoupling of the alkyne can also occur.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress. Since this compound and its corresponding triazole product may not be UV-active, specific staining techniques are often required for visualization. A two-step process involving the reduction of the azide to an amine followed by staining with ninhydrin is an effective method.[3] Alternatively, permanganate or phosphomolybdic acid stains can be used, although they are less specific.[4]
Q4: Is this compound a stable compound to handle in the lab?
A4: While organic azides should always be handled with care due to their potential explosive nature, long-chain alkyl azides like this compound are generally considered to be relatively stable. A common safety guideline is the "Rule of Six," which suggests that a compound is relatively safe to handle if it has at least six carbon atoms for each energetic group (like an azide). This compound (C10H21N3) meets this criterion.
Troubleshooting Guides
Issue 1: Difficulty in Removing the Copper Catalyst After a CuAAC Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Persistent blue or green color in the organic layer after workup. | Incomplete removal of copper(II) salts. | 1. Aqueous Washes: Wash the organic layer with a saturated aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonium chloride.[5][6] 2. Ammonia Wash: For base-stable products, a wash with dilute aqueous ammonia can be effective in removing copper salts. |
| The final product is contaminated with copper, as indicated by elemental analysis or other sensitive techniques. | Strong coordination of the product to copper. | 1. Chelating Resins: Stir a solution of the crude product with a copper-chelating resin (e.g., Chelex® 100) and then filter. 2. Silica Gel Treatment: In some cases, passing the crude product through a short plug of silica gel can help remove residual copper. |
Issue 2: Poor Separation of this compound and its Triazole Product by Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution of the starting azide and the triazole product. | Similar polarities of the two compounds due to the long, nonpolar decyl chain. | 1. Optimize Solvent System: Use a solvent system with a lower polarity (e.g., a higher ratio of hexane to ethyl acetate). A shallow gradient elution can improve separation.[7] 2. Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This can lead to sharper bands.[3] 3. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity. |
| The product is obtained as an oil or wax, making handling and purification difficult. | The long alkyl chain lowers the melting point of the compound. | 1. Recrystallization from a different solvent system: Try recrystallizing from a nonpolar solvent at low temperatures. 2. Purification via a solid derivative: If applicable, consider converting the product to a solid derivative for purification, and then cleaving the derivative to obtain the pure product. |
Issue 3: Challenges with Recrystallization of Long-Chain Alkyl Triazoles
| Symptom | Potential Cause | Troubleshooting Steps |
| The compound oils out instead of crystallizing. | The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. | 1. Change Solvent: Select a solvent in which the compound has lower solubility at room temperature. A mixture of solvents can also be effective. For nonpolar compounds, consider solvents like hexanes or heptane. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help slow the cooling process.[8] |
| No crystals form, even after extended cooling. | The solution is not supersaturated, or there are no nucleation sites. | 1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[9] |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction with this compound
This protocol describes a typical small-scale CuAAC reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying the triazole product.
Materials:
-
Crude triazole product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates, chamber, and visualization stain
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for these nonpolar compounds is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following table provides representative data for the purification of a model compound, 1-decyl-4-phenyl-1H-1,2,3-triazole, synthesized via a CuAAC reaction.
| Purification Method | Crude Mass (mg) | Purified Mass (mg) | Yield (%) | Purity (by 1H NMR) |
| Column Chromatography | 250 | 215 | 86 | >98% |
| Recrystallization | 250 | 195 | 78 | >99% |
| Extractive Workup Only | 250 | 230 | 92 | ~90% (contains residual starting materials) |
Note: These are representative values and actual results may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for CuAAC Reaction and Purification
Caption: Workflow for the synthesis and purification of a this compound derived triazole.
Troubleshooting Logic for Copper Removal
Caption: Decision tree for troubleshooting the removal of copper catalyst.
References
- 1. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 1-Azidodecane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-azidodecane.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary reactions of this compound?
-
How do I choose the right catalyst for my reaction?
-
What are common safety precautions when working with this compound?
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Troubleshooting Guide
-
Catalyst and Ligand Selection (with Data Table)
-
Detailed Experimental Protocol
-
-
Staudinger Reduction
-
Troubleshooting Guide
-
Reagent Selection
-
Detailed Experimental Protocol
-
-
Catalytic Hydrogenation
-
Troubleshooting Guide
-
Catalyst Selection (with Data Table)
-
Detailed Experimental Protocol
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
This compound is a versatile intermediate primarily used in three main types of reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction forms a stable 1,4-disubstituted 1,2,3-triazole by reacting with a terminal alkyne. It is widely used in bioconjugation, materials science, and drug discovery due to its high efficiency and specificity.[1]
-
Staudinger Reduction: This reaction provides a mild method for the reduction of the azide to a primary amine (1-aminodecane) using a phosphine, typically triphenylphosphine, followed by hydrolysis.[2][3]
-
Catalytic Hydrogenation: This is another common method to reduce the azide to a primary amine using hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C).[4][5]
Q2: How do I choose the right catalyst or reagent for my reaction?
The choice of catalyst or reagent depends on the desired transformation and the functional groups present in your substrate.
Q3: What are common safety precautions when working with this compound?
Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain metals. Always handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and avoid heating the compound unnecessarily. For reactions involving pressure, such as hydrogenation, use appropriate safety shields and pressure-rated equipment.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a triazole linkage. The active catalyst is Copper(I), which can be generated in situ from a Copper(II) salt and a reducing agent.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II). | Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Deoxygenate the solvent, especially if it is water-containing, by bubbling with an inert gas.[7] |
| Poor Solubility: this compound is hydrophobic and may not be fully soluble in purely aqueous systems. | Use a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility. | |
| Inappropriate Ligand: The ligand may not be effectively stabilizing the Cu(I) catalyst. | For aqueous reactions, use a water-soluble ligand like THPTA. For organic solvents, TBTA is a common choice.[7] | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne: This can occur in the presence of oxygen. | Ensure thorough deoxygenation of the reaction mixture and use a slight excess of the reducing agent.[6] |
| Reaction Stalls | Catalyst Poisoning: Functional groups on the alkyne partner (e.g., thiols) can poison the copper catalyst. | Increase the catalyst and ligand loading. Consider using a more robust ligand. |
Catalyst and Ligand Selection
The choice of copper source and ligand can significantly impact the reaction rate and yield. Below is a comparison of common catalytic systems for the CuAAC of a model long-chain azide with phenylacetylene.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuSO₄/Sodium Ascorbate | TBTA | t-BuOH/H₂O (1:1) | 25 | 8 | 95 |
| CuI | None | THF | 25 | 12 | 85 |
| Cu/C | None | H₂O | 80 | 6 | 92 |
| [Cu(NHC)₂]X | NHC | Toluene | 60 | 2 | 98 |
Note: Data is representative and compiled from various sources for long-chain azides. NHC = N-Heterocyclic Carbene.
Detailed Experimental Protocol: CuAAC of this compound with Phenylacetylene
This protocol describes a general procedure for the copper-catalyzed click reaction between this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Copper/TBTA Solution: Prepare a 10 mM solution of the pre-complexed catalyst by dissolving CuSO₄·5H₂O (2.5 mg, 0.01 mmol) and TBTA (5.3 mg, 0.01 mmol) in 1 mL of DMSO.
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM solution by dissolving sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
If using a water-containing solvent system, deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Addition of Reagents:
-
Add the Copper/TBTA stock solution to the reaction mixture to achieve a final copper concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the catalyst and other water-soluble components.
-
The organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
-
Staudinger Reduction
The Staudinger reduction is a two-step process involving the reaction of an azide with a phosphine to form an iminophosphorane, which is then hydrolyzed to the amine.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Poor Quality Reagents: Triphenylphosphine can oxidize over time. | Use freshly purified triphenylphosphine. Ensure the this compound is pure and dry. |
| Steric Hindrance: Although less of an issue for a linear azide, bulky groups near the azide can slow the reaction. | Increase the reaction temperature or use a more nucleophilic phosphine like tributylphosphine. | |
| Difficult Product Isolation | Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the desired amine. | Crystallization: If the product is a solid, crystallization may effectively remove the byproduct. Chromatography: Suspend the crude mixture in a non-polar solvent (e.g., pentane/ether) and filter through a plug of silica gel. The less polar product will elute while the more polar triphenylphosphine oxide is retained.[1][8][9] Precipitation: Addition of zinc chloride can precipitate triphenylphosphine oxide from polar organic solvents.[1] |
| Low Yield after Hydrolysis | Incomplete Hydrolysis of Iminophosphorane: The intermediate may be stable. | Ensure sufficient water is present for the hydrolysis step. Gentle heating can also promote hydrolysis. |
Reagent Selection
-
Phosphine: Triphenylphosphine is the most common reagent due to its commercial availability and ease of handling.[2] Tributylphosphine is more nucleophilic and can be used for less reactive azides, but the resulting tributylphosphine oxide is often more difficult to remove.
-
Solvent: The reaction is typically carried out in a solvent like THF or ether.
Detailed Experimental Protocol: Staudinger Reduction of this compound
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add triphenylphosphine (1.1 equivalents) to the solution.
-
-
Iminophosphorane Formation:
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
Monitor the disappearance of the starting azide by TLC. This step is typically complete within 2-4 hours.
-
-
Hydrolysis:
-
Once the azide has been consumed, add deionized water (5-10 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis of the iminophosphorane. This step can take several hours to overnight.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
The residue will contain the desired 1-aminodecane and the triphenylphosphine oxide byproduct.
-
To remove the triphenylphosphine oxide, add a mixture of pentane and diethyl ether and stir vigorously. The triphenylphosphine oxide will precipitate and can be removed by filtration.
-
Alternatively, dissolve the crude mixture in a minimal amount of a suitable solvent and purify by column chromatography.
-
Catalytic Hydrogenation
Catalytic hydrogenation is a common and often high-yielding method for the reduction of azides to amines.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is Sluggish or Incomplete | Catalyst Deactivation: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. | Ensure high-purity starting materials and solvents. Consider filtering the substrate solution through a small plug of silica or activated carbon before adding the catalyst. |
| Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reduction. | Use a balloon filled with hydrogen or a high-pressure hydrogenation apparatus. | |
| Poor Catalyst Activity: The catalyst may be old or of low quality. | Use a fresh batch of catalyst from a reputable supplier. | |
| Formation of Side Products | Over-reduction of other functional groups: If other reducible functional groups are present, they may also be reduced. | Choose a more selective catalyst. For example, Rh/Al₂O₃ has been shown to be selective for azide reduction in the presence of benzyl ethers.[10] |
| Inconsistent Results | Mass Transfer Limitations: In a heterogeneous reaction, efficient mixing is crucial. | Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen. |
Catalyst Selection
| Catalyst | Common Solvents | Key Features |
| 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Most common and cost-effective catalyst for azide reduction.[4] |
| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Highly active catalyst, often used when Pd/C is ineffective. |
| Raney Nickel | Ethanol | A cost-effective alternative, but can sometimes lead to N-alkylation side products. |
| Rh/Al₂O₃ | Toluene, Ethyl Acetate | Offers good chemoselectivity for azide reduction in the presence of other reducible groups.[10] |
Detailed Experimental Protocol: Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or cylinder)
Procedure:
-
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle in a fume hood and ensure there are no nearby ignition sources.
-
-
Reaction Setup:
-
To a round-bottom flask, add 10% Pd/C (5-10 wt% relative to the azide).
-
Inert the flask with an inert gas (argon or nitrogen).
-
Add the solvent (methanol or ethanol).
-
Add a solution of this compound in the same solvent.
-
-
Hydrogenation:
-
Seal the flask and carefully evacuate the inert gas and replace it with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is flammable and should be kept wet with solvent.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 1-aminodecane, which can be further purified if necessary.
-
References
- 1. Workup [chem.rochester.edu]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by azide reduction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. broadpharm.com [broadpharm.com]
- 8. shenvilab.org [shenvilab.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: 1-Azidodecane Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azidodecane. The focus is on the effect of temperature on its reaction kinetics, particularly in the context of azide-alkyne cycloaddition reactions ("click chemistry").
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions, which are more likely to overcome the activation energy barrier of the reaction. The relationship between temperature and the rate constant is described by the Arrhenius equation.
Q2: Is heating this compound safe?
Caution is paramount when heating any organic azide, including this compound. Organic azides are high-energy molecules and can be sensitive to heat, shock, and pressure, potentially leading to explosive decomposition.[1][2][3] It is crucial to follow strict safety protocols, such as using a blast shield, working in a fume hood, and avoiding the use of metal spatulas.[2][3] For this compound, the carbon-to-nitrogen ratio is greater than 3, which generally indicates a lower risk compared to smaller organic azides, but it should still be handled with care.[1]
Q3: At what temperature should I run my this compound click chemistry reaction?
The optimal temperature depends on the specific type of azide-alkyne cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is often rapid even at room temperature.[4] Mild heating (e.g., 40-60 °C) can be used to accelerate the reaction if it is sluggish, but higher temperatures are often unnecessary.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The reaction rate is highly dependent on the strain of the cyclooctyne used. Some SPAAC reactions proceed quickly at room temperature, while others may require gentle heating to achieve a reasonable rate.
-
Thermal Huisgen 1,3-Dipolar Cycloaddition (uncatalyzed): This reaction typically requires elevated temperatures, often in the range of 80-120 °C, to proceed at a practical rate.[5][6]
Q4: Can I monitor the progress of my this compound reaction as I vary the temperature?
Yes, several in-situ monitoring techniques can be used. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method, as the azide functional group has a strong, characteristic absorption peak at approximately 2100 cm⁻¹.[6][7][8] The disappearance of this peak over time can be used to quantify the reaction progress.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of reactant signals and the appearance of product signals.[9][10][11][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction at room temperature. | Insufficient thermal energy to overcome the activation barrier, especially for uncatalyzed cycloadditions. | Gradually increase the reaction temperature in increments of 10-20 °C. For CuAAC, ensure the copper catalyst is active. |
| Reaction stalls or gives low yield. | The reaction may be reversible or have an equilibrium that does not favor the product at the chosen temperature. Steric hindrance can also be a factor.[5] | Optimize the temperature. For some reactions, an intermediate temperature may be optimal. Ensure proper mixing and stoichiometry. |
| Formation of side products. | High temperatures can sometimes lead to decomposition of reactants or products, or activate alternative reaction pathways. | Try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. |
| Inconsistent results between batches. | Poor temperature control or "hot spots" in the reaction vessel. | Use a well-calibrated oil bath or heating mantle with vigorous stirring to ensure uniform temperature distribution. |
Quantitative Data
Using this activation energy, we can calculate the relative increase in the rate constant (k) with temperature.
| Temperature (°C) | Temperature (K) | Relative Rate Constant (k/k_ref at 25°C) |
| 25 | 298.15 | 1.0 |
| 35 | 308.15 | 2.1 |
| 45 | 318.15 | 4.3 |
| 55 | 328.15 | 8.4 |
| 65 | 338.15 | 15.9 |
| 75 | 348.15 | 29.1 |
This table is calculated using the Arrhenius equation, k = Ae^(-Ea/RT), and shows the theoretical increase in the reaction rate constant relative to the rate at 25 °C, assuming a constant pre-exponential factor (A) and an activation energy of 82 kJ/mol.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Temperature in a this compound Click Reaction
-
Safety First: Conduct a thorough hazard assessment. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use a blast shield, especially when heating.[3][14]
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the alkyne substrate in a suitable solvent.
-
Reagent Addition: Add this compound (typically 1.0 to 1.2 equivalents). If it is a CuAAC reaction, add the copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., THPTA).[15][16][17]
-
Temperature Control: Place the vial in a pre-heated oil bath or heating block set to the desired starting temperature (e.g., room temperature, or 40 °C).
-
Reaction Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ FTIR/NMR).
-
Optimization: If the reaction is slow, increase the temperature in 10-20 °C increments and continue monitoring. If side products are observed at higher temperatures, repeat the experiment at a lower temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate purification procedure.
Protocol 2: Kinetic Monitoring by FTIR Spectroscopy
-
Instrument Setup: Equip an FTIR spectrometer with an in-situ attenuated total reflectance (ATR) probe.
-
Background Spectrum: Record a background spectrum of the solvent at the initial reaction temperature.
-
Reaction Initiation: In a reaction vessel with the ATR probe submerged, add the solvent and reactants as described in Protocol 1. Start data acquisition immediately after adding the final reagent.
-
Data Acquisition: Collect spectra at regular time intervals (e.g., every 1-5 minutes).[7]
-
Data Analysis: Monitor the decrease in the area of the azide asymmetric stretch peak around 2100 cm⁻¹.[6][7][8] Plot the natural logarithm of the peak area versus time to determine the pseudo-first-order rate constant (k) at that temperature.
-
Temperature Variation: Repeat the experiment at different temperatures to determine the rate constant at each temperature and subsequently calculate the activation energy using an Arrhenius plot.
Visualizations
Caption: Workflow for studying the effect of temperature on reaction kinetics.
Caption: Decision tree for troubleshooting this compound reactions.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Click Chemistry [organic-chemistry.org]
- 5. omnicalculator.com [omnicalculator.com]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Magritek [magritek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Monitoring 1-Azidodecane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1-azidodecane. These resources are tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound reaction?
A1: The choice of method depends on the specific reaction, available equipment, and the properties of the reactants and products. Commonly used techniques include:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to observe the disappearance of the starting material (this compound) and the appearance of the product(s).[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both separation and identification of reaction components.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of the characteristic azide functional group signal.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the simultaneous observation of reactant consumption and product formation.[15][16][17][18]
Q2: How can I specifically track the consumption of this compound?
A2: You can monitor the disappearance of signals unique to the this compound starting material using the following methods:
-
By FTIR: Look for the disappearance of the strong, sharp asymmetric stretching band of the azide group, which typically appears around 2100-2160 cm⁻¹.[12][13]
-
By ¹H NMR: Monitor the signal corresponding to the protons on the carbon adjacent to the azide group (α-protons).
-
By ¹³C NMR: Track the signal of the carbon atom directly attached to the azide group.
-
By GC-MS: Monitor the decrease in the peak area corresponding to the retention time of this compound.
Q3: How do I choose the best monitoring technique for my specific reaction?
A3: Consider the following factors when selecting a monitoring technique:
-
Nature of Reactants and Products: Are they volatile and thermally stable (GC-MS)? Do they have UV chromophores (HPLC with UV detection)?
-
Information Required: Do you need qualitative (TLC) or quantitative (HPLC, GC-MS, NMR) data? Do you need structural confirmation (NMR, MS)?
-
Available Equipment: Your choice will be limited by the analytical instruments accessible in your laboratory.
-
Reaction Speed: For very fast reactions, in-situ monitoring techniques like FTIR or NMR might be preferable.[19]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause | Solution |
| Azide spot is not visible under UV light. | This compound and many of its products may lack a UV chromophore.[1] | Use a chemical stain for visualization. Ninhydrin stain (after reduction of the azide) or a specific "click-staining" reagent can be effective.[1][2][3] |
| Starting material and product spots have the same Rf value. | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems of varying polarity. A step-wise gradient of solvent polarity can help in finding the optimal mobile phase. |
| Streaky spots on the TLC plate. | The sample is too concentrated, or there are insoluble impurities. | Dilute the sample before spotting. Filter the reaction aliquot to remove any particulate matter. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause | Solution |
| No peaks are observed for my compounds. | The compounds may be non-volatile or thermally labile. The injection temperature might be too low. | Consider derivatization to increase volatility. Increase the injector temperature, but be cautious of thermal decomposition. If compounds are not suitable for GC, use HPLC. |
| Poor peak separation. | The temperature program is not optimized. The GC column is not suitable. | Adjust the temperature ramp rate or use an isothermal program. Select a column with a different stationary phase that offers better selectivity for your compounds. |
| Changes in retention times between runs. | Inconsistent oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and the gas flow is stable. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Solution |
| No UV signal for this compound or its product. | The compounds lack a significant UV chromophore at the selected wavelength. | Use a detector that does not rely on UV absorbance, such as a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatize the analyte with a UV-active tag.[8] |
| Baseline is noisy or drifting. | The mobile phase is not properly degassed, or the detector lamp is failing. The column is not equilibrated. | Degas the mobile phase using sonication or an inline degasser. Replace the detector lamp if necessary. Flush the column with the mobile phase until a stable baseline is achieved.[20] |
| Broad or tailing peaks. | The column is overloaded or contaminated. The mobile phase composition is not optimal. | Inject a smaller sample volume. Clean the column according to the manufacturer's instructions. Adjust the mobile phase pH or solvent strength. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Issue | Possible Cause | Solution |
| The azide peak is weak or difficult to distinguish. | The concentration of the azide is too low. The signal is being obscured by other peaks. | Concentrate the sample if possible. Use a solvent that has minimal absorption in the 2100 cm⁻¹ region. |
| Inconsistent peak intensities between samples. | The path length of the sample cell is not consistent. | Use a fixed-path length liquid cell for more reproducible quantitative analysis. |
| Water peaks are obscuring the spectrum. | The sample or solvent contains water. | Ensure your sample and solvent are dry. Use a deuterated solvent if taking the spectrum in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Solution |
| Broad NMR peaks. | The sample contains paramagnetic impurities or solid particles. Poor shimming of the magnetic field.[20] | Filter the sample through a plug of glass wool before transferring it to the NMR tube. Re-shim the spectrometer for your sample.[20] |
| Difficulty in integrating peaks for quantification. | Overlapping signals from reactants, products, and solvents. | Use a higher field NMR spectrometer for better resolution. Choose a deuterated solvent that does not have signals in the region of interest. |
| Reaction appears to be complete by NMR, but work-up yields are low. | The NMR sample may not be representative of the bulk reaction mixture. Intermediates may be present that are not accounted for. | Ensure the NMR sample is taken from a well-mixed reaction. Analyze the full spectrum to identify any unexpected signals. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel coated TLC plates.
-
Sample Application: At various time points (e.g., 0, 1, 2, 4 hours), take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Spot the diluted samples, along with a co-spot of the starting material, onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots. Since this compound is not UV active, use a chemical stain. A recommended method is triphenylphosphine-mediated reduction followed by ninhydrin staining.[1][2]
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot(s).
Protocol 2: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At specified time intervals, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., dichloromethane).
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).
-
Oven Program: Start at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Scan a mass range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks corresponding to this compound and the product(s) based on their retention times and mass spectra. Quantify the reaction progress by comparing the peak areas over time.[5][21][22]
Data Presentation
Table 1: Example Data for Monitoring a this compound Reaction by GC-MS
| Time (hours) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 630,000 | 610,000 | 50% |
| 2 | 120,000 | 1,140,000 | 90% |
| 4 | <10,000 | 1,245,000 | >99% |
Visualizations
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. HPLC Analysis of Azide Ion on Obelisc N Column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. magritek.com [magritek.com]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. asahilab.co.jp [asahilab.co.jp]
- 18. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. rjptonline.org [rjptonline.org]
Technical Support Center: Preventing Biomolecule Degradation in 1-Azidodecane Conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of biomolecules during conjugation with 1-azidodecane. The hydrophobic nature of this compound presents unique challenges that are addressed in the following sections.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biomolecule degradation during conjugation with this compound?
A1: Biomolecule degradation during this compound conjugation can stem from several factors:
-
Hydrolysis of Activated Esters: If you are using an N-hydroxysuccinimide (NHS) ester of a carboxylated this compound derivative, the NHS ester is susceptible to hydrolysis, especially at basic pH. This hydrolysis competes with the desired amine conjugation reaction.[1][2][3]
-
Oxidative Damage in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cu(I) catalyst used in "click chemistry" can generate reactive oxygen species (ROS) if not properly handled, leading to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine.[4]
-
pH-Induced Denaturation: Extreme pH values, either too low or too high, can lead to the denaturation and loss of activity of proteins and other biomolecules.[1][5]
-
Local Concentration Effects: The poor water solubility of this compound can lead to aggregation and high local concentrations of the reagent, which may cause non-specific interactions and degradation of the biomolecule.
-
Instability of the Biomolecule: The conjugation process itself, including the introduction of a long hydrophobic alkyl chain, can potentially destabilize the biomolecule.[6][7][8]
Q2: How does the hydrophobicity of this compound affect the conjugation reaction?
A2: The C10 alkyl chain of this compound makes it highly hydrophobic, which can lead to several challenges in aqueous conjugation buffers:
-
Poor Solubility: this compound has very low solubility in aqueous solutions, which can lead to low reaction efficiency. To address this, co-solvents like DMSO or DMF are often used to dissolve the reagent before adding it to the reaction mixture.[9][10]
-
Aggregation: The hydrophobic molecules can self-aggregate in aqueous buffers, reducing their availability for the reaction and potentially causing non-specific binding to or denaturation of the biomolecule.
-
Steric Hindrance: The long alkyl chain can create steric hindrance, potentially slowing down the reaction rate by impeding access to the reactive azide group.[11][12]
Q3: What is the optimal pH for conjugating this compound to a biomolecule?
A3: The optimal pH depends on the conjugation chemistry being used:
-
NHS Ester Conjugation: For the reaction of an NHS ester with a primary amine on a biomolecule, a pH range of 7.2 to 8.5 is generally recommended.[2][3] A pH of 8.3-8.5 is often cited as optimal to balance the rate of aminolysis with the competing hydrolysis of the NHS ester.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC reactions are generally robust and can be performed over a wide pH range, typically from 4 to 12.[13][14] For most bioconjugation applications, a pH of around 7.0 to 7.5 is recommended to ensure the stability of the biomolecule.[15][16]
Q4: Can I use reducing agents to prevent oxidative damage during CuAAC reactions with this compound?
A4: Yes, using a reducing agent is crucial for preventing oxidative damage in CuAAC. Sodium ascorbate is the most commonly used reducing agent to maintain copper in its active Cu(I) state and to scavenge reactive oxygen species.[17] It is also recommended to use a copper-chelating ligand, such as THPTA, which stabilizes the Cu(I) catalyst and further protects the biomolecule from oxidative damage.[4][18]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Poor solubility of this compound. | Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[9][10] Consider the use of non-ionic surfactants to improve solubilization.[2][19] |
| Hydrolysis of NHS ester. | Perform the reaction at the lower end of the recommended pH range (e.g., pH 7.2-7.5) to slow down hydrolysis.[3] Ensure the NHS ester of the this compound derivative is freshly prepared or has been stored under anhydrous conditions. |
| Inefficient Cu(I) catalysis in CuAAC. | Use a freshly prepared solution of sodium ascorbate.[16] Include a Cu(I)-stabilizing ligand like THPTA in the reaction mixture.[4] Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.[16] |
| Steric hindrance from the decane chain. | Increase the reaction time or temperature, while monitoring the stability of the biomolecule. Consider using a linker to increase the distance between the this compound and the reactive group. |
| Inaccessible reactive sites on the biomolecule. | Consider denaturing and refolding the biomolecule if its activity can be recovered. Genetically engineer the biomolecule to introduce a more accessible reactive site.[20] |
Issue 2: Biomolecule Degradation or Aggregation
| Possible Cause | Recommended Solution |
| Oxidative damage from CuAAC. | Increase the concentration of the reducing agent (sodium ascorbate) and the Cu(I)-stabilizing ligand (THPTA).[4][18] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[16] |
| Extreme pH. | Maintain the reaction pH within the optimal range for your biomolecule's stability. Use a well-buffered system. |
| Precipitation of this compound. | Decrease the concentration of the this compound. Increase the percentage of co-solvent (e.g., DMSO), being mindful of its potential effects on the biomolecule's stability. Use a suitable surfactant.[2][19] |
| Hydrophobic interactions leading to aggregation. | Include additives in the buffer that can reduce non-specific hydrophobic interactions, such as non-ionic detergents (e.g., Tween-20) at low concentrations. |
| Instability of the final conjugate. | After conjugation, purify the product promptly to remove unreacted reagents. Store the final conjugate in a buffer that is optimized for its stability, which may include cryoprotectants or other stabilizing agents. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation of this compound to a Protein
-
Preparation of Reagents:
-
Prepare a stock solution of the NHS ester of a carboxylated this compound derivative (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a reaction buffer, such as 0.1 M sodium phosphate buffer, pH 7.5.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to minimize its effect on protein structure.
-
The molar ratio of the azidodecane-NHS ester to the protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the NHS ester is common.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted this compound derivatives and byproducts.
-
Protocol 2: General Procedure for CuAAC ("Click Chemistry") Conjugation of this compound to an Alkyne-Modified Biomolecule
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM) in water.
-
Prepare a stock solution of a Cu(I)-stabilizing ligand, such as THPTA (e.g., 100 mM), in water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM) in water.[3]
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule, the this compound stock solution (typically at a 2-10 fold molar excess), and the THPTA stock solution.
-
Add the CuSO₄ stock solution. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in large excess to the copper (e.g., 5-10 mM).
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, to remove the copper catalyst, excess reagents, and byproducts. The use of a copper-chelating resin can aid in the removal of the catalyst.
-
Visualizations
Caption: Experimental workflows for NHS ester and CuAAC conjugations.
Caption: Key pathways leading to biomolecule degradation.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and epigenetic perspective of protein stability and its implications in the biological system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving Protein Stability and Controlling Protein Release by Adding Poly (Cyclohexane-1, 4-Diyl Acetone Dimethylene Ketal) to PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfide bond effects on protein stability: designed variants of Cucurbita maxima trypsin inhibitor-V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembites.org [chembites.org]
- 11. matec-conferences.org [matec-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (PDF) Effect of the Steric Hindrance and Alkyl Chain of a [research.amanote.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Technical Support Center: Scaling Up 1-Azidodecane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up reactions involving 1-azidodecane, from laboratory benchtop to pilot plant scale. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a safe and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns with this compound revolve around its potential for thermal instability and the generation of toxic and explosive byproducts.[1] Key hazards include:
-
Thermal Decomposition: Organic azides can decompose exothermically, and in some cases, explosively, when subjected to heat, shock, or friction. While long-chain alkyl azides like this compound are generally more stable than smaller organic azides, the risk is still present, especially at larger scales where heat dissipation is less efficient.
-
Hydrazoic Acid Formation: Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Incompatible Materials: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides. Additionally, reactions with certain chlorinated solvents like dichloromethane should be avoided due to the potential formation of explosive diazidomethane.
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Careful monitoring and control of several parameters are crucial for a safe and successful scale-up:
-
Temperature: Due to the exothermic nature of the azide synthesis (a nucleophilic substitution), precise temperature control is paramount to prevent runaway reactions.
-
Mixing: Efficient mixing is essential to ensure uniform temperature distribution, prevent localized hotspots, and maintain consistent reaction rates. Inadequate mixing can lead to the accumulation of unreacted reagents, which can then react rapidly and uncontrollably.
-
Addition Rate: The rate of addition of reagents, particularly the azide source (e.g., sodium azide), should be carefully controlled to manage the reaction exotherm.
-
Headspace Inerting: Maintaining an inert atmosphere (e.g., with nitrogen or argon) in the reactor headspace is important to prevent the accumulation of potentially flammable or explosive vapor mixtures.
Q3: How does the choice of solvent impact the scale-up of this compound reactions?
A3: The solvent plays a critical role in reaction kinetics, heat transfer, and safety. For the synthesis of this compound from an alkyl halide, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the SN2 reaction. When scaling up, consider the following:
-
Boiling Point: A solvent with a sufficiently high boiling point provides a wider operating temperature range and reduces the risk of solvent loss through evaporation.
-
Thermal Stability: The solvent must be stable at the reaction temperature and not react with any of the reagents or products.
-
Work-up and Purification: The choice of solvent will influence the ease of product isolation and purification at a larger scale.
Q4: What are the most common challenges encountered when scaling up the purification of this compound?
A4: Purification at the pilot scale presents different challenges compared to the lab:
-
Extraction Efficiency: Large-scale liquid-liquid extractions can be less efficient, requiring optimization of solvent volumes and mixing.
-
Distillation: Distillation of organic azides should be avoided due to the risk of explosive decomposition upon heating. If distillation is absolutely necessary, it must be performed under high vacuum and with extreme caution, and only after a thorough thermal hazard assessment.
-
Chromatography: Column chromatography can be impractical and costly for large quantities. Alternative purification methods like crystallization or washing may need to be developed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound reactions.
Problem 1: Low Yield at Pilot Scale Compared to Lab Scale
| Possible Cause | Troubleshooting Steps |
| Inefficient Mixing | • Increase agitator speed, but monitor for excessive shear. • Evaluate impeller design for better top-to-bottom turnover. • Consider installing baffles in the reactor to improve turbulence. |
| Poor Temperature Control | • Ensure the reactor's heating/cooling system has sufficient capacity for the larger volume. • Calibrate all temperature probes. • Reduce the reagent addition rate to better manage the exotherm. |
| Incomplete Reaction | • Increase reaction time and monitor progress by in-process controls (e.g., GC, HPLC). • If safe to do so, a moderate increase in reaction temperature may improve the rate. |
| Side Reactions | • Analyze for byproducts to understand competing reaction pathways. • Lowering the reaction temperature may improve selectivity for the desired product. |
Problem 2: Runaway Reaction or Exotherm
| Possible Cause | Immediate Actions & Preventative Measures |
| Loss of Cooling | • Immediate: Stop all reagent feeds. If safe, add a compatible, cold quenching agent. • Prevention: Ensure a reliable cooling system with backup power. Install an emergency quenching system. |
| Reagent Accumulation | • Immediate: Stop reagent addition. • Prevention: Use a slow, controlled addition rate. Ensure efficient mixing. Consider using a semi-batch process where one reactant is added gradually. |
| Localized Hotspots | • Immediate: Increase agitation speed if safe. • Prevention: Improve reactor mixing through better impeller design or baffles. |
Problem 3: Product Instability or Decomposition During Work-up
| Possible Cause | Troubleshooting Steps |
| Exposure to High Temperatures | • Avoid distillation for purification. • Use vacuum to remove solvents at lower temperatures. |
| Contact with Incompatible Materials | • Ensure all equipment is free from heavy metal contamination. • Use glass-lined or stainless steel reactors and avoid brass or bronze fittings. • Avoid acidic conditions during work-up. |
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of this compound from 1-bromododecane at both laboratory and pilot scales. Note: The pilot scale data is an illustrative example based on common scale-up factors and should be confirmed with appropriate process safety testing.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) - Illustrative |
| Starting Material (1-Bromododecane) | 50 g (0.2 mol) | 5 kg (20 mol) |
| Sodium Azide | 19.5 g (0.3 mol) | 1.95 kg (30 mol) |
| Solvent (DMF) | 500 mL | 50 L |
| Reaction Temperature | 60 °C | 60-65 °C |
| Reaction Time | 12-16 hours | 16-24 hours |
| Agitator Speed | 300 rpm | 100-150 rpm (larger impeller) |
| Typical Yield | 85-95% | 80-90% |
Table 2: Thermal Hazard Assessment Data (Illustrative)
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 to -200 kJ/mol | Highly exothermic; requires efficient heat removal. |
| Adiabatic Temperature Rise (ΔTad) | 100-150 °C | Indicates the potential for a significant temperature increase if cooling is lost. |
| Onset of Decomposition (TGA/DSC) | > 200 °C (for this compound) | Provides a maximum safe operating temperature. |
Experimental Protocols
1. Laboratory Scale Synthesis of this compound
-
Materials:
-
1-Bromododecane (50 g, 0.2 mol)
-
Sodium azide (19.5 g, 0.3 mol)
-
Anhydrous Dimethylformamide (DMF, 500 mL)
-
-
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 1-bromododecane in DMF.
-
Add sodium azide to the solution in one portion.
-
Heat the reaction mixture to 60 °C with constant stirring.
-
Maintain the temperature and stirring for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of deionized water and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude this compound.
-
Purify by column chromatography on silica gel if necessary.
-
2. Illustrative Pilot Scale Synthesis of this compound
-
Equipment:
-
100 L glass-lined reactor with a jacketed heating/cooling system, mechanical stirrer with a pitched-blade turbine impeller, temperature and pressure sensors, and a bottom outlet valve.
-
-
Procedure:
-
Charge the reactor with 50 L of DMF and 5 kg of 1-bromododecane.
-
Start agitation and heat the mixture to 60 °C.
-
Slowly add 1.95 kg of sodium azide in portions over 1-2 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 65 °C.
-
After the addition is complete, maintain the reaction at 60-65 °C for 16-24 hours.
-
Cool the reactor contents to 20-25 °C.
-
Transfer the reaction mixture to a larger vessel containing 100 L of water.
-
Extract the aqueous mixture with a suitable solvent (e.g., heptane or toluene).
-
Separate the organic layer and wash with water and brine.
-
Remove the solvent under vacuum, ensuring the product temperature does not exceed 50 °C.
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis at lab and pilot scales.
Caption: Troubleshooting flowchart for low yield in pilot scale reactions.
References
Validation & Comparative
A Comparative Guide on the Efficiency of 1-Azidodecane vs. Shorter-Chain Alkyl Azides in Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and synthetic chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, is an indispensable tool. The choice of reagents is paramount to experimental success, and a common question revolves around the impact of the alkyl azide's chain length on reaction efficiency. This guide provides a comparative analysis of 1-azidodecane, a long-chain alkyl azide, against its shorter-chain counterparts (e.g., 1-azidoethane, 1-azidobutane).
The CuAAC reaction is renowned for its high efficiency, functional group tolerance, and robust performance with a wide variety of substrates.[1][2] Literature suggests that for simple, primary alkyl azides, the reaction rate is not substantially influenced by the steric or electronic properties of the alkyl chain.[2] Primary, secondary, and even tertiary alkyl azides generally react well with terminal alkynes.[1] However, subtle differences related to factors like steric hindrance and hydrophobicity can be observed, which may become significant in specific applications, such as on-surface modifications or reactions in biological media.
Data Presentation: Performance and Physicochemical Properties
| Alkyl Azide | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Hydrophobicity | Steric Hindrance (at azide) | Expected CuAAC Efficiency |
| 1-Azidoethane | C₂H₅N₃ | 71.08 | 49-50 | Low | Minimal | Very High |
| 1-Azidobutane | C₄H₉N₃ | 99.13 | 106-107 | Moderate | Minimal | Very High |
| 1-Azidohexane | C₆H₁₃N₃ | 127.19 | 153-155 | High | Minimal | Very High |
| This compound | C₁₀H₂₁N₃ | 183.30 | 235-237 | Very High | Minimal | Very High |
Note: The "Expected CuAAC Efficiency" is based on the general principle that primary, unbranched alkyl azides are highly reactive in CuAAC reactions.[2] The reaction rate is typically fast for all listed compounds, but slight variations may occur depending on the solvent, catalyst system, and the specific alkyne used.
Experimental Protocols
To provide a definitive comparison for a specific application, a direct kinetic analysis is recommended. The following protocol outlines a method for comparing the reaction rates of different alkyl azides in a CuAAC reaction using in-situ monitoring.
Objective: To determine the pseudo-first-order rate constants for the CuAAC reaction of various primary alkyl azides with a model alkyne.
Materials:
-
Alkyl Azides: 1-Azidoethane, 1-Azidobutane, this compound
-
Alkyne: Phenylacetylene (or other suitable terminal alkyne)
-
Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium ascorbate (NaAsc)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: A 1:1 mixture of deionized water and tert-butanol
-
Internal Standard (for monitoring): An inert compound, e.g., 1,3,5-trimethoxybenzene
-
Reaction Vessels: 10 mL septum-sealed vials
-
Analysis Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Procedure:
-
Stock Solution Preparation:
-
Prepare 1.0 M stock solutions of each alkyl azide in the solvent mixture.
-
Prepare a 1.0 M stock solution of phenylacetylene in the solvent mixture.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1.0 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each experiment.
-
Prepare a 0.1 M stock solution of the internal standard in the solvent mixture.
-
-
Reaction Setup (for each azide):
-
In a reaction vial, add the solvent mixture (e.g., 4.0 mL).
-
Add the phenylacetylene stock solution (e.g., 100 µL, final concentration 20 mM).
-
Add the specific alkyl azide stock solution (e.g., 50 µL, final concentration 10 mM).
-
Add the internal standard stock solution (100 µL, final concentration 2 mM).
-
Add the THPTA stock solution (100 µL, final concentration 1 mM).
-
Add the CuSO₄ stock solution (20 µL, final concentration 0.4 mM).
-
Seal the vial and place it in a temperature-controlled stirrer set to 25 °C. Allow the mixture to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (100 µL, final concentration 20 mM) via syringe. Start a timer immediately.
-
At specified time points (e.g., t = 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., ethyl acetate with 1% triethylamine) to stop the reaction.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining alkyne or the formed triazole product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the alkyne concentration (ln[Alkyne]) versus time for each alkyl azide.
-
Under pseudo-first-order conditions (with excess azide or alkyne), the plot should yield a straight line.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Compare the k_obs values for this compound and the shorter-chain alkyl azides to quantitatively assess their relative efficiency.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative kinetic analysis protocol described above.
References
A comparative study of different catalysts for 1-Azidodecane click reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the "click" reaction, formally known as the azide-alkyne cycloaddition, has emerged as a cornerstone of modern chemistry. Its simplicity, high efficiency, and biocompatibility have propelled its use in a myriad of applications, from drug discovery to materials science. A key determinant in the success and outcome of a click reaction is the choice of catalyst. This guide provides a comprehensive comparative study of different catalytic systems for the click reaction of 1-azidodecane, a common long-chain alkyl azide, with terminal alkynes. We will delve into the performance of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data to inform your selection of the optimal catalytic strategy.
Performance Comparison of Catalytic Systems
The choice between CuAAC, RuAAC, and SPAAC is dictated by the specific requirements of the chemical transformation, including desired regioselectivity, reaction kinetics, and biocompatibility. While copper-catalyzed reactions are known for their speed and efficiency, the cytotoxicity of copper can be a limiting factor in biological applications.[1] Ruthenium catalysis offers an alternative regioselectivity, and strain-promoted methods circumvent the need for a metal catalyst altogether, albeit sometimes at the cost of reaction rate.
Table 1: Key Performance Characteristics of Different Catalytic Systems for Azide-Alkyne Cycloadditions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Ruthenium(II) complexes (e.g., [Cp*RuCl])[2][3] | None |
| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazole[2][4] | Exclusively 1,5-disubstituted 1,2,3-triazole[2][4] | Mixture of regioisomers, dependent on the cyclooctyne used |
| Reaction Rate | Very fast, can be accelerated with ligands[5] | Generally fast[6] | Slower than CuAAC, dependent on the strain of the cyclooctyne[5] |
| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes[3][6] | Strained cyclooctynes |
| Biocompatibility | Potentially cytotoxic due to copper[1] | Generally considered more biocompatible than copper | Excellent biocompatibility, ideal for in vivo applications[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the click reaction of long-chain alkyl azides (using 1-azidooctane and 1-azidododecane as close analogs for this compound) with a terminal alkyne under different catalytic systems. It is important to note that direct comparative studies on this compound are limited, and these data are compiled from various sources. Reaction conditions such as solvent, temperature, and ligand can significantly influence the outcome.
Table 2: Reaction Conditions and Yields for Click Reactions of Long-Chain Alkyl Azides
| Azide Substrate | Alkyne Substrate | Catalytic System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Azidooctane | Phenylacetylene | Cu(I) | 1-5 mol% CuSO₄ / 5-10 mol% NaAsc | DMSO/H₂O | Room Temp | 1-24 | >95 |
| 1-Azidooctane | Acetylene (gas) | Cu(I) | 10 mol% CuI / 20 mol% Et₃N | Water | Room Temp | - | 41[7] |
| Benzyl Azide | Phenylacetylene | Ru(II) | 1-2 mol% Cp*RuCl(COD) | 1,2-Dichloroethane | 45 | 1-4 | >95[6] |
| General Alkyl Azide | Strained Cyclooctyne | SPAAC | None | Various | Room Temp | 2-12 | >90 |
Experimental Protocols
Detailed methodologies for performing click reactions with a long-chain alkyl azide like this compound are provided below. These protocols are based on established procedures for analogous substrates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as ligand)
-
Solvent: e.g., a 1:1 mixture of tert-butanol and water or DMSO
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and phenylacetylene (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if used, the TBTA ligand in the same solvent.
-
Add the copper/ligand solution to the azide/alkyne mixture. The final copper concentration is typically 1-5 mol%.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 mol%.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[7]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1 equivalent) and phenylacetylene (1.1 equivalents).
-
Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Cp*RuCl(COD) catalyst (1-2 mol%).
-
Heat the reaction mixture to 45 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the generalized workflows and mechanisms for the different catalytic systems.
Figure 1: Generalized experimental workflow for a catalyzed azide-alkyne click reaction.
Figure 2: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Unveiling the Solvent's Role: A Comparative Analysis of 1-Azidodecane Reaction Kinetics
The reactivity of 1-azidodecane, a linear alkyl azide, is primarily governed by two main reaction types: thermal decomposition and 1,3-dipolar cycloaddition. The solvent in which these reactions are conducted can significantly influence the reaction rates by stabilizing or destabilizing the reactants and transition states.
Comparative Kinetic Data
To illustrate the effect of the solvent, the following table summarizes kinetic data for the thermal decomposition of representative alkyl azides in different solvent environments. It is important to note that direct comparative kinetic data for this compound in a series of different organic solvents is sparse. Therefore, data from closely related systems are presented to demonstrate the expected trends.
| Alkyl Azide Exhibiting Reaction | Solvent System | Reaction Type | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature (°C) |
| Ferrocenyl Azide | Isooctane | Thermal Decomposition | - | 113.1 ± 0.9 | (5.1 ± 1.4) x 10¹² | - |
| Ferrocenyl Azide | Benzene | Thermal Decomposition | Relative rate vs. Isooctane: 1.7 | - | - | - |
| Ferrocenyl Azide | Acetonitrile | Thermal Decomposition | Relative rate vs. Isooctane: 2.4 | - | - | - |
| Dimethyl-2-azidoethylamine | Water | Thermal Decomposition (N₂ loss) | - | 58.9 | 4.4 x 10⁴ | 200-250 |
| Dimethyl-2-azidoethylamine | Water | Thermal Decomposition (N₃⁻ formation) | - | 72.7 | 1.3 x 10⁵ | 200-250 |
Note: The data for ferrocenyl azide demonstrates a relatively modest solvent effect on the rate of thermal decomposition, suggesting a transition state with little charge separation.[1] The data for dimethyl-2-azidoethylamine in water provides insight into decomposition pathways in a protic, polar environment.[2]
For 1,3-dipolar cycloaddition reactions, the effect of the solvent is often less pronounced. This is because the concerted mechanism of this reaction involves a transition state that is not significantly more polar than the reactants.[3] Therefore, large variations in reaction rates with solvent polarity are not typically observed.
Experimental Protocols
The determination of reaction kinetics for this compound can be achieved through various experimental techniques that monitor the concentration of reactants or products over time.
General Experimental Protocol for Kinetic Analysis via IR Spectroscopy:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Temperature Control: Place the reaction vessel in a thermostatically controlled environment (e.g., an oil bath or a temperature-controlled IR probe) to maintain a constant temperature throughout the experiment.
-
Reaction Initiation: Initiate the reaction by bringing the solution to the desired temperature. For bimolecular reactions, such as cycloadditions, the reaction is initiated by adding the second reactant.
-
In-situ Monitoring: Monitor the progress of the reaction using in-situ Attenuated Total Reflectance (ATR)-IR spectroscopy. The characteristic azide stretching frequency (around 2100 cm⁻¹) is a strong, well-defined peak that can be tracked over time.
-
Data Acquisition: Collect IR spectra at regular time intervals.
-
Data Analysis:
-
Convert the absorbance of the azide peak to concentration using a pre-established calibration curve.
-
Plot the concentration of this compound as a function of time.
-
Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., first-order or second-order).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizing Reaction Workflows and Influences
To better understand the experimental process and the factors influencing the kinetics, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of this compound.
Caption: Factors influencing the reaction kinetics of this compound.
References
Stability of 1-Azidodecane Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a stable and reliable conjugation chemistry is paramount to the success of their work. 1-Azidodecane, a linear alkyl azide, is a common building block in bioconjugation, primarily utilized in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, often referred to as "click chemistry." The stability of the resulting conjugate is a critical factor influencing its performance and reliability, whether in vitro or in vivo. This guide provides an objective comparison of the stability of this compound conjugates with other common bioconjugation alternatives, supported by experimental data and detailed protocols.
Executive Summary
Conjugates formed using this compound via azide-alkyne cycloaddition exhibit exceptional stability across a wide range of conditions. The resulting 1,2,3-triazole linkage is highly resistant to chemical and enzymatic degradation. This guide compares the stability of this linkage to those formed by other popular bioconjugation methods, namely maleimide-thiol and N-hydroxysuccinimide (NHS) ester-amine reactions. In general, the triazole linkage demonstrates superior stability, particularly in biological media, a critical advantage for in vivo applications.
Comparative Stability of Bioconjugation Linkages
The stability of a bioconjugate is fundamentally determined by the chemical nature of the linkage between the biomolecule and the appended moiety. The following table summarizes the stability of conjugates formed via azide-alkyne cycloaddition (representative of this compound conjugates) compared to those formed via maleimide-thiol and NHS ester-amine chemistries.
| Linkage Chemistry | Resulting Linkage | Key Stability Characteristics | Half-life in Serum/Plasma (Representative) |
| Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Highly stable to hydrolysis over a wide pH range. Resistant to enzymatic cleavage, oxidation, and reduction. | > 7 days |
| Maleimide-Thiol Addition | Thioether (via succinimide ring) | Susceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione), leading to linker exchange. The succinimide ring can undergo hydrolysis to a more stable ring-opened form. | Hours to a few days (can be improved with modified maleimides) |
| NHS Ester-Amine Acylation | Amide | Generally stable, but can be susceptible to enzymatic cleavage by proteases. Hydrolysis can occur at extreme pH values. | Several days (can be sequence-dependent if part of a peptide) |
In-depth Stability Analysis of this compound and its Conjugates
Thermal Stability
Chemical Stability
pH Stability: this compound, as a representative long-chain alkyl azide, is generally stable under neutral and basic conditions. However, in the presence of strong acids, it can react to form hydrazoic acid (HN₃), which is highly toxic and explosive.[3] Therefore, strongly acidic conditions should be avoided when working with this compound. The 1,2,3-triazole linkage formed upon conjugation is exceptionally stable across a wide pH range, from acidic to basic conditions.
Redox Stability: The azide functional group can be reduced to an amine, for instance by phosphines in the Staudinger reaction. The 1,2,3-triazole ring is highly resistant to both oxidation and reduction under typical biological conditions.
Stability in Biological Media: The triazole linkage is known for its exceptional stability in biological environments. It is not susceptible to cleavage by common enzymes such as proteases, which can be a significant advantage over amide-based linkages. This high stability contributes to a longer half-life of the conjugate in serum or plasma.
Comparison with Alternative Conjugation Chemistries
Maleimide-Thiol Conjugation
Maleimide chemistry is widely used for its high reactivity and specificity towards thiols. However, the resulting thioether linkage via a succinimide ring can be unstable. It is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to the exchange of the conjugated molecule.[4] While hydrolysis of the succinimide ring can lead to a more stable, ring-opened product, the initial instability can be a significant drawback for in vivo applications where long-term stability is required.
NHS Ester-Amine Conjugation
NHS esters react with primary amines to form stable amide bonds. This chemistry is robust and widely used. However, the resulting amide bond can be a substrate for proteases, leading to enzymatic degradation of the conjugate. The stability of the amide bond can therefore be context-dependent, particularly for peptide and protein conjugates.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for reliable research and drug development. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Serum/Plasma Stability by HPLC
Objective: To determine the stability of a bioconjugate in serum or plasma over time.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or mouse serum/plasma
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the stock solution into serum/plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the stock solution to the same concentration in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
To precipitate proteins, add 3 volumes of ice-cold ACN to the aliquot.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by reverse-phase HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact conjugate from any degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).
-
The percentage of intact conjugate at each time point is calculated relative to the amount at t=0.
Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or copper crucibles
Procedure:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC crucible.
-
Hermetically seal the crucible. An empty, sealed crucible should be used as a reference.
-
Place the sample and reference crucibles into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic peak indicates the beginning of decomposition.
Visualizations
References
A Researcher's Guide to Quantitative Analysis of Surface Functionalization with 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Azidodecane's Performance with Alternative Reagents, Supported by Experimental Data.
The functionalization of surfaces with azide groups is a cornerstone of modern chemical biology and materials science, enabling the attachment of a wide array of molecules through "click" chemistry. This compound, with its 10-carbon alkyl chain, is a popular choice for forming self-assembled monolayers (SAMs), offering a balance of order and reactivity. This guide provides a quantitative comparison of this compound with shorter-chain alternatives, focusing on the analytical techniques used to quantify surface functionalization.
Performance Comparison: this compound vs. Shorter-Chain Azides
The length of the alkyl chain in azidoalkanes significantly influences the properties of the resulting self-assembled monolayer. Longer chains, like that of this compound, generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between the chains.[1] This increased order can, however, lead to slightly slower reaction kinetics in subsequent "click" reactions compared to shorter, more flexible chains.[2]
Table 1: Quantitative Comparison of Analytical Data for Azide-Functionalized Surfaces
| Analytical Technique | Parameter | This compound (C10) | 1-Azidooctane (C8) | 1-Azidohexane (C6) |
| X-ray Photoelectron Spectroscopy (XPS) | N1s Binding Energy (eV) | ~404-405 (central N), ~400-402 (terminal N), ~399 (N-C)[3] | ~404-405 (central N), ~400-402 (terminal N), ~399 (N-C)[3] | ~404-405 (central N), ~400-402 (terminal N), ~399 (N-C) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Azide (N₃) Asymmetric Stretch (cm⁻¹) | ~2100[4] | ~2100[4] | ~2100 |
| Contact Angle Goniometry | Water Contact Angle (°) on Gold | >100 (hydrophobic)[3] | Slightly less than C10 | Noticeably less than C10 |
| Surface Coverage Density | Molecules/cm² on Gold | High | Moderate | Lower |
Key Quantitative Analysis Techniques
Accurate quantification of surface azide groups is critical for the reproducibility and success of subsequent bioconjugation reactions. The following are the most common techniques used for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. For azide-functionalized surfaces, XPS is used to confirm the presence of nitrogen and to identify the characteristic azide moiety. The N1s spectrum of an azide group shows two distinct peaks corresponding to the central and terminal nitrogen atoms.[3][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly in the attenuated total reflectance (ATR) mode, is a powerful tool for identifying functional groups on a surface. The azide group has a strong and characteristic absorption peak due to its asymmetric stretching vibration, which appears in a relatively clear region of the infrared spectrum.[6][7]
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a measure of surface wettability. The introduction of a hydrophobic alkyl azide, such as this compound, onto a hydrophilic surface will lead to a significant increase in the water contact angle.[3]
Fluorescence-Based Assays
Fluorescence-based methods offer high sensitivity for quantifying surface azide groups. These assays typically involve a "click" reaction between the surface-bound azide and a fluorescently-labeled alkyne. The amount of fluorescence is then proportional to the number of azide groups on the surface.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable surface functionalization. Below are protocols for the formation of a this compound self-assembled monolayer on a gold surface and a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol describes the formation of a self-assembled monolayer of this compound-thiol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound-thiol
-
Anhydrous ethanol
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound-thiol in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The resulting azide-terminated SAM can be characterized using XPS, FTIR, and contact angle goniometry to confirm monolayer formation and quality.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Functionalized Surface
This protocol outlines the "click" reaction between a this compound functionalized surface and an alkyne-containing molecule.
Materials:
-
This compound functionalized substrate
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of the alkyne-containing molecule in PBS.
-
Prepare a 100 mM aqueous stock solution of sodium ascorbate (prepare fresh).
-
Prepare a premixed solution of 20 mM CuSO₄ and 50 mM THPTA in deionized water.
-
-
"Click" Reaction:
-
Place the this compound functionalized substrate in a reaction vessel.
-
Add the alkyne-containing molecule solution to the vessel, ensuring the entire surface is covered.
-
Add the CuSO₄/THPTA premixed solution to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture and allow it to proceed for 1-2 hours at room temperature.
-
-
Washing and Drying:
-
Remove the substrate from the reaction vessel.
-
Rinse the substrate thoroughly with ethanol and then with deionized water to remove unreacted reagents.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
Confirm the successful conjugation using XPS (disappearance of the azide N1s signal and appearance of the triazole N1s signal) and FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1-Azidodecane and Alternative Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the selection of a bioconjugation linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of 1-Azidodecane, a hydrophobic alkyl azide linker, with other prevalent classes of bioconjugation linkers. The comparison is supported by a summary of key performance characteristics and detailed experimental protocols to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs), probes, and functionalized surfaces.
Introduction to this compound
This compound is a linear alkyl azide with a ten-carbon chain. Its primary utility in bioconjugation stems from the terminal azide group, which readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The long alkyl chain imparts significant hydrophobicity, which can be advantageous for applications involving interactions with lipid membranes or hydrophobic surfaces, but may also present challenges such as aggregation and reduced solubility of the bioconjugate.
Comparative Analysis of Bioconjugation Linkers
The choice of a linker extends beyond the reactive handles and involves considerations of cleavability, hydrophilicity, and steric hindrance. This section compares this compound to two major classes of alternative linkers: hydrophilic PEG-based azides and cleavable linkers.
Data Presentation: Quantitative Comparison of Linker Characteristics
The following tables summarize the key characteristics of this compound and its alternatives. It is important to note that direct head-to-head experimental data for this compound is limited in publicly available literature; therefore, some of the data presented for this compound is extrapolated from the known properties of long-chain alkyl azides.
Table 1: Physicochemical and Reactivity Properties of Azide Linkers
| Property | This compound | Azido-PEG Linkers |
| Structure | Long-chain alkyl azide | Polyethylene glycol chain with a terminal azide |
| Hydrophilicity | Low (Hydrophobic) | High (Hydrophilic) |
| Solubility | Low in aqueous buffers | High in aqueous buffers |
| Potential for Aggregation | High, especially with hydrophobic payloads | Low, can mitigate aggregation of hydrophobic payloads[1][2] |
| Reactivity in CuAAC | Standard for aliphatic azides | Generally similar to aliphatic azides, may be influenced by PEG chain length |
| Bioorthogonality | High | High |
Table 2: Functional Comparison of Linker Classes in Bioconjugates
| Feature | This compound (Non-cleavable) | Cleavable Linkers (e.g., Val-Cit) |
| Release Mechanism | Non-cleavable; payload released upon degradation of the biomolecule | Cleavable; payload released in response to specific stimuli (e.g., enzymes, pH)[3][4] |
| Plasma Stability | Generally high | Variable, dependent on the cleavage trigger[5][6] |
| Off-target Toxicity | Potentially lower due to high stability | Can be higher if premature cleavage occurs[6] |
| Bystander Effect | Not applicable | Possible, as the released payload can diffuse to neighboring cells[4] |
| Applications | Surface modification, liposome functionalization, probes for hydrophobic environments | Antibody-Drug Conjugates (ADCs) for targeted cancer therapy |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of this compound and other linkers in bioconjugation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare bioconjugation linkers. These protocols should be optimized for specific biomolecules and payloads.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-containing linker.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Azide-containing linker (e.g., this compound, Azido-PEG-NHS ester)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) for hydrophobic linkers
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-containing linker in an appropriate solvent (e.g., DMSO for this compound, reaction buffer for hydrophilic linkers) to a stock concentration of 10-50 mM.
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), the ligand (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the azide-linker stock solution to achieve a 10- to 50-fold molar excess over the biomolecule. If using a hydrophobic linker, ensure the final concentration of the organic co-solvent is below 10% (v/v) to avoid denaturation of the biomolecule.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Add the ligand stock solution to a final concentration of 0.5-5 mM (maintaining a 5:1 ligand to copper ratio).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted linker and catalyst components using size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the properties of the bioconjugate.
-
-
Characterization:
-
Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
-
Protocol 2: Comparative Stability Assay of Bioconjugates in Plasma
This protocol assesses the stability of the linker in a biologically relevant matrix.
Materials:
-
Purified bioconjugates with different linkers
-
Human or mouse plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS/MS, ELISA)
Procedure:
-
Incubation:
-
Dilute the bioconjugates to a final concentration of 100 µg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples and store them at -80°C until analysis.
-
-
Analysis:
-
For non-cleavable linkers, analyze the integrity of the bioconjugate over time. This can be done by affinity capture of the biomolecule followed by LC-MS analysis to determine the amount of intact conjugate remaining.
-
For cleavable linkers, quantify the amount of released payload in the plasma at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of intact bioconjugate or the concentration of released payload against time to determine the stability profile and half-life of the linker in plasma.
-
Conclusion
The selection of a bioconjugation linker is a multifaceted decision that requires careful consideration of the desired properties of the final conjugate and the specific application. This compound, as a representative of hydrophobic alkyl azide linkers, offers a robust and bioorthogonal handle for click chemistry, particularly for applications involving hydrophobic environments. However, its inherent hydrophobicity can lead to challenges with solubility and aggregation.
In contrast, hydrophilic PEG-based linkers can significantly improve the physicochemical properties of bioconjugates, leading to enhanced stability and more favorable pharmacokinetics. Cleavable linkers provide an additional layer of control, enabling targeted payload release in specific biological environments, which is a cornerstone of modern ADC design.
Ultimately, the optimal linker choice will be a balance between the desired reactivity, stability, and the overall biophysical properties of the resulting bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to make data-driven decisions for the development of novel and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Safety Operating Guide
Personal protective equipment for handling 1-Azidodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Azidodecane (C₁₀H₂₁N₃). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this energetic and potentially toxic compound. This document serves as a direct, procedural resource for all personnel working with this compound.
Hazard Identification and Quantitative Data
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
Physicochemical Properties:
| Property | Value | Notes |
| Molecular Formula | C₁₀H₂₁N₃ | - |
| Molecular Weight | 183.30 g/mol | - |
| Boiling Point | Data not available | Expected to be a high-boiling liquid. |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Flash Point | Data not available | Assumed to be combustible. |
| LD₅₀ (Oral) | Data not available | Long-chain alkyl azides are generally considered to have moderate to high toxicity. |
| LD₅₀ (Dermal) | Data not available | Avoid skin contact. |
| LC₅₀ (Inhalation) | Data not available | Avoid inhalation of vapors or aerosols. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Tightly fitting safety goggles and a full-face shield. | Goggles must be compliant with EN 166.[2] A face shield is required over the goggles, especially when there is a risk of splashing or explosion. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber or Viton®). | Double-gloving is recommended. Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged handling. |
| Body | Flame-resistant lab coat. | To protect against splashes and fire. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if there is a risk of inhaling vapors or aerosols, especially in poorly ventilated areas. |
Operational Plan: Safe Handling Protocol
All work with this compound must be conducted in a designated area within a certified chemical fume hood. A blast shield should be placed between the user and the apparatus.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and free of incompatible materials, especially acids, strong oxidizing agents, and heavy metals.
-
Use only non-metal spatulas and tools to handle the compound to avoid the formation of shock-sensitive metal azides.[3]
-
Avoid using ground glass joints where possible, as friction can be a source of ignition.[4]
-
Keep the quantity of this compound to the minimum required for the experiment.
-
-
During the Reaction:
-
Maintain the reaction at the lowest possible temperature.
-
Ensure the fume hood sash is kept at the lowest practical height.
-
Do not work alone when handling energetic materials.
-
-
Post-Reaction Workup:
-
Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation, as this can lead to explosive decomposition.[4]
-
Quench any excess azide in situ before proceeding with the workup (see Section 4 for quenching protocol).
-
Disposal Plan: Quenching and Waste Management
All materials contaminated with this compound must be treated as hazardous waste. Never dispose of untreated azide waste down the drain, as it can react with lead or copper plumbing to form highly explosive metal azides.[2][5]
Protocol for Quenching Excess this compound:
This procedure should be performed in a fume hood with appropriate PPE.
-
Cooling: Cool the reaction mixture containing residual azide in an ice bath to control the reaction rate.
-
Dilution: Dilute the mixture with a non-halogenated solvent if necessary.
-
Destruction: While stirring, slowly add a reducing agent to destroy the azide. A common and effective method is the use of triphenylphosphine. The azide reacts with the phosphine to form a phosphazide, which then hydrolyzes to the corresponding amine and triphenylphosphine oxide upon the addition of water, releasing nitrogen gas.
-
Alternative Quenching: For aqueous solutions containing sodium azide (often used in the synthesis of organic azides), a 20% aqueous solution of sodium nitrite can be added, followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic.[2][6] This method generates nitrous acid, which destroys the azide.
-
Waste Segregation and Labeling:
-
Collect all quenched azide waste, including contaminated solvents, paper towels, and gloves, into a dedicated and clearly labeled hazardous waste container.[3]
-
The container must be sealed and stored in a cool, well-ventilated area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[7]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Ventilate the area and wash the spill site after the material has been collected.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
